Menin-MLL inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H25N5S2 |
|---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-propan-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H25N5S2/c1-12(2)14-20-15(13-5-10-24-16(13)21-14)22-6-8-23(9-7-22)17-19-11-18(3,4)25-17/h5,10,12H,6-9,11H2,1-4H3 |
InChI Key |
BYEYBIAXHABAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2C=CSC2=N1)N3CCN(CC3)C4=NCC(S4)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of Menin-MLL Inhibitors in Leukemia Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Menin-MLL interaction inhibitors, with a focus on the thienopyrimidine compound MI-3 and its analogs, in the context of leukemia. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction: Targeting the Menin-MLL Interaction in Leukemia
Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are often aggressive and associated with poor prognoses. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin, a product of the MEN1 gene. This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the upregulation of key downstream effectors such as HOXA9 and MEIS1. These genes play a crucial role in promoting leukemic cell proliferation and blocking differentiation.
The dependency of MLL-rearranged leukemias on the Menin-MLL interaction has made this protein-protein interface a prime target for therapeutic intervention. Small molecule inhibitors, such as MI-3, have been developed to specifically disrupt this interaction, offering a targeted therapeutic strategy. This guide explores the preclinical biological activity of these inhibitors in leukemia cells.
Quantitative Analysis of Menin-MLL Inhibitor Activity
The efficacy of Menin-MLL inhibitors has been quantified across various MLL-rearranged leukemia cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for MI-3 and other notable Menin-MLL inhibitors.
Table 1: IC50 Values of Menin-MLL Inhibitors in Biochemical Assays
| Compound | IC50 (nM) | Assay Type | Reference |
| MI-3 | 648 | Fluorescence Polarization | [1] |
| MI-2 | 446 | Fluorescence Polarization | [1] |
| MI-463 | 15.3 | Fluorescence Polarization | [1] |
| MI-503 | 14.7 | Fluorescence Polarization | [1] |
| MI-3454 | 0.51 | Fluorescence Polarization | [1] |
Table 2: Anti-proliferative Activity (GI50) of Menin-MLL Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | GI50 (µM) | Reference |
| MIV-6 | MLL-AF9 transformed BMCs | MLL-AF9 | 1.1 | [2] |
| MIV-3R | MLL-AF9 transformed BMCs | MLL-AF9 | 4.5 | [2] |
Core Mechanism of Action
MI-3 and its analogs function by competitively binding to a pocket on Menin that is essential for its interaction with MLL fusion proteins. This disruption prevents the recruitment of the MLL fusion complex to the chromatin, leading to the downregulation of target genes critical for leukemogenesis.
Disruption of the Menin-MLL Interaction
Co-immunoprecipitation experiments have demonstrated that treatment with Menin-MLL inhibitors effectively disrupts the interaction between Menin and MLL fusion proteins (e.g., MLL-AF9) in leukemia cells.[2]
Downregulation of Key Oncogenes
The inhibition of the Menin-MLL interaction leads to a significant reduction in the expression of downstream target genes, most notably HOXA9 and MEIS1.[2][3][4] This is a key molecular consequence of treatment and is directly linked to the observed anti-leukemic effects. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify these changes in gene expression.[2][3]
Cellular Effects of MI-3 and Analogs in Leukemia Cells
The biological activity of Menin-MLL inhibitors manifests in several key anti-leukemic cellular responses.
Inhibition of Cell Proliferation
Menin-MLL inhibitors exhibit potent and dose-dependent inhibition of proliferation in various MLL-rearranged leukemia cell lines, as demonstrated by cell viability assays such as the MTT assay.[2]
Induction of Myeloid Differentiation
A hallmark of Menin-MLL inhibitor activity is the induction of myeloid differentiation. Treatment of MLL-rearranged AML cell lines with these inhibitors leads to a significant increase in the expression of the myeloid differentiation marker CD11b.[4] This indicates a reversal of the differentiation block that is characteristic of these leukemias.
Induction of Apoptosis
In addition to differentiation, Menin-MLL inhibitors can induce apoptosis in leukemia cells. This programmed cell death contributes to the overall reduction in viable leukemia cells following treatment.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Menin-MLL inhibitors are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, THP-1) at a density of 5 × 10⁴ cells/well in a 24-well plate.[5]
-
Compound Treatment: Incubate the cells with varying concentrations of the Menin-MLL inhibitor (e.g., 1–200 μM) in a final volume of 100 µL of growth medium for 24 to 72 hours at 37°C with 5% CO₂.[5][6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 690 nm.[5]
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the disruption of the Menin-MLL protein-protein interaction.
-
Cell Lysis: Lyse cells (e.g., HEK293T transfected with an MLL-fusion construct) with a non-detergent, low-salt lysis buffer to preserve protein-protein interactions.[7]
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[7]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins in the complex (e.g., anti-FLAG for a FLAG-tagged MLL-fusion protein) overnight at 4°C.[8]
-
Complex Capture: Add protein A/G beads to the lysate and antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[8]
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of the interacting protein (e.g., Menin) by Western blotting.
Flow Cytometry for Myeloid Differentiation (CD11b Expression)
This method quantifies the percentage of cells expressing the myeloid differentiation marker CD11b.
-
Cell Treatment: Treat AML cells with the Menin-MLL inhibitor for a specified period (e.g., 3 days).[9]
-
Antibody Staining: Harvest the cells and stain with a fluorescently labeled anti-CD11b antibody. An isotype control antibody should be used to determine background fluorescence.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of CD11b-positive cells.[9][10]
Visualizing Pathways and Workflows
Signaling Pathway of Menin-MLL in Leukemogenesis
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and its inhibition by MI-3.
Experimental Workflow for Assessing MI-3 Activity
Caption: A generalized experimental workflow for characterizing the biological activity of MI-3 in leukemia cells.
Conclusion
The preclinical data for MI-3 and other Menin-MLL inhibitors strongly support their therapeutic potential in MLL-rearranged leukemias. These compounds effectively disrupt the key protein-protein interaction driving the disease, leading to the downregulation of critical oncogenes and subsequent inhibition of cell proliferation, induction of differentiation, and apoptosis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this promising class of targeted therapies for leukemia.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability (MTT) assay [bio-protocol.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometric analysis of membrane CD11b, CD11c and CD14 expression in acute myeloid leukaemia: relationships with monocytic subtypes and the concept of relative antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Discovery and Synthesis of Menin-MLL Inhibitor 3 (MI-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Menin-MLL inhibitor 3 (MI-3), a key compound in the exploration of targeted therapies for MLL-rearranged leukemias.
Introduction
Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with a generally poor prognosis. The fusion proteins generated by chromosomal translocations involving the MLL gene are dependent on an interaction with the protein Menin for their leukemogenic activity. This critical protein-protein interaction (PPI) has emerged as a promising therapeutic target. The disruption of the Menin-MLL interaction with small molecules represents a novel strategy to combat these leukemias. MI-3 is a potent, small-molecule inhibitor that specifically targets this interaction, demonstrating significant anti-leukemic effects in preclinical studies. This document details the scientific journey of its discovery, its chemical synthesis, and the experimental protocols used to validate its mechanism of action and efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data for MI-3 and its related analog, MI-2, providing a clear comparison of their in vitro and cellular activities.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration
| Compound | IC50 (nM) | Kd (nM) |
| MI-2 | 446 ± 28 | 158 |
| MI-3 | 648 | 201 |
Table 2: Cellular Activity in MLL-Rearranged Leukemia Models
| Compound | Cell Line | Assay | GI50 (µM) |
| MI-2 | MLL-AF9 transduced BMCs | Proliferation | ~5 |
| MI-3 | MLL-AF9 transduced BMCs | Proliferation | ~5 |
| MI-3 | MLL-ENL transduced BMCs | Proliferation | ~5 |
Discovery and Synthesis of MI-3
The discovery of MI-3 was a result of a structure-activity relationship (SAR) study based on an initial hit from a high-throughput screen, which identified the thienopyrimidine scaffold as a promising starting point for Menin-MLL inhibitors.
Proposed Synthesis of MI-3
A detailed, step-by-step synthesis for MI-3 is based on established methods for the synthesis of thienopyrimidine derivatives and related heterocyclic compounds. The general strategy involves the construction of the 6-isopropylthieno[2,3-d]pyrimidin-4-one core, followed by chlorination and subsequent nucleophilic substitution with the 5,5-dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole side chain.
Scheme 1: Proposed Synthesis of 4-chloro-6-isopropylthieno[2,3-d]pyrimidine (Intermediate A)
-
Step 1: Synthesis of 2-amino-5-isopropyl-thiophene-3-carbonitrile. This can be achieved through a Gewald reaction, by reacting isovaleraldehyde, malononitrile, and elemental sulfur in the presence of a base like morpholine or triethylamine.
-
Step 2: Formation of the thieno[2,3-d]pyrimidin-4-one. The resulting 2-aminothiophene-3-carbonitrile is then cyclized with formic acid or formamide under reflux to yield 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Step 3: Chlorination. The thienopyrimidinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the key intermediate, 4-chloro-6-isopropylthieno[2,3-d]pyrimidine (Intermediate A).
Scheme 2: Synthesis of 5,5-dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (Intermediate B)
-
Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperazine-2-carbonitrile. This can be prepared from commercially available starting materials.
-
Step 2: Conversion to a thioamide. The nitrile is converted to a thioamide using a reagent like Lawesson's reagent.
-
Step 3: Cyclization to form the dihydrothiazole ring. The thioamide is then reacted with a suitable three-carbon synthon, such as 1,2-dibromo-2-methylpropane, to form the 5,5-dimethyl-4,5-dihydrothiazole ring.
-
Step 4: Deprotection. The Boc protecting group is removed under acidic conditions to yield 5,5-dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (Intermediate B).
Scheme 3: Final Assembly of MI-3
-
Final Step: Intermediate A (4-chloro-6-isopropylthieno[2,3-d]pyrimidine) and Intermediate B (5,5-dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole) are coupled via a nucleophilic aromatic substitution reaction. This is typically carried out in a suitable solvent like ethanol or DMF, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), to afford the final product, MI-3.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize MI-3.
Fluorescence Polarization (FP) Assay for IC50 Determination
This assay measures the ability of a compound to inhibit the interaction between Menin and an MLL-derived peptide.
-
Materials:
-
Recombinant human Menin protein.
-
FITC-labeled MLL peptide (e.g., FITC-MBM1).
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM β-mercaptoethanol, 0.01% Tween-20.
-
MI-3 stock solution in DMSO.
-
384-well, low-volume, black plates.
-
-
Procedure:
-
Prepare a solution of Menin (150 nM) and FITC-MBM1 (15 nM) in the assay buffer.
-
Incubate the mixture for 1 hour at room temperature in the dark to allow for binding equilibrium.
-
Prepare serial dilutions of MI-3 in DMSO.
-
Add 0.2 µL of the MI-3 dilutions to the wells of the 384-well plate.
-
Add 20 µL of the Menin/FITC-MBM1 mixture to each well. The final concentration of DMSO should be 1%.
-
Incubate the plates for 1 hour at room temperature in the dark.
-
Measure the fluorescence polarization using a suitable plate reader with excitation at 495 nm and emission at 525 nm.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction in Cells
This experiment demonstrates the ability of MI-3 to disrupt the Menin-MLL interaction within a cellular context.
-
Materials:
-
HEK293T cells.
-
Expression vector for a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).
-
Antibodies: anti-FLAG antibody, anti-Menin antibody.
-
Protein A/G magnetic beads.
-
Lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
MI-3 stock solution in DMSO.
-
-
Procedure:
-
Transfect HEK293T cells with the FLAG-MLL-AF9 expression vector.
-
48 hours post-transfection, treat the cells with varying concentrations of MI-3 (e.g., 12.5-50 µM) or DMSO as a control for 12-24 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-Menin antibody to detect co-immunoprecipitated Menin.
-
MTT Cell Viability Assay for GI50 Determination
This assay assesses the effect of MI-3 on the proliferation of leukemia cells.
-
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, KOPN-8) and control cell lines.
-
Complete cell culture medium.
-
MI-3 stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of MI-3 or DMSO control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Add solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to the DMSO-treated control.
-
Colony Formation Assay
This assay evaluates the effect of MI-3 on the self-renewal capacity of leukemic progenitor cells.
-
Materials:
-
Murine bone marrow cells transduced with an MLL fusion oncogene (e.g., MLL-AF9).
-
Methylcellulose-based medium (e.g., MethoCult).
-
MI-3 stock solution in DMSO.
-
-
Procedure:
-
Plate the transduced bone marrow cells in the methylcellulose medium containing various concentrations of MI-3 or DMSO.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
After 7-10 days, count the number of colonies (defined as clusters of >50 cells).
-
For replating experiments, harvest the cells from the primary plates, wash, and replate them in fresh methylcellulose medium with the respective treatments to assess long-term effects on self-renewal.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to measure the effect of MI-3 on the expression of MLL target genes.
-
Materials:
-
MLL-rearranged leukemia cell line (e.g., THP-1).
-
MI-3 stock solution in DMSO.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix.
-
Primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Treat THP-1 cells with MI-3 or DMSO for a specified time (e.g., 6 days).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform qRT-PCR using the synthesized cDNA, primers, and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of the Menin-MLL interaction in MLL-rearranged leukemia and the mechanism by which MI-3 exerts its therapeutic effect.
Caption: Mechanism of MI-3 action in MLL-rearranged leukemia.
Experimental Workflow for Inhibitor Validation
This diagram outlines the typical experimental workflow used to validate a candidate Menin-MLL inhibitor like MI-3.
Caption: Workflow for the validation of a Menin-MLL inhibitor.
Logical Flow of Discovery
This diagram illustrates the logical progression from initial concept to the identification of MI-3.
Caption: Logical flow of the discovery of MI-3.
In-Depth Technical Guide: Structure-Activity Relationship of MI-3 Analogs as Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias harboring MLL gene rearrangements. This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the aberrant expression of downstream targets such as HOXA9 and MEIS1, which in turn promotes leukemogenesis. Consequently, the development of small molecule inhibitors targeting the menin-MLL interaction has emerged as a promising therapeutic strategy. MI-3, a thienopyrimidine derivative, was one of the early potent inhibitors of this interaction, demonstrating a half-maximal inhibitory concentration (IC50) of 648 nM.[1][2][3] This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of MI-3 and its analogs, detailing the experimental protocols used for their evaluation and visualizing the key biological pathways and experimental workflows.
Data Presentation: Structure-Activity Relationship of Menin-MLL Inhibitors
The following tables summarize the quantitative data for various analogs of menin-MLL inhibitors, categorized by their core chemical scaffolds. The data highlights the impact of structural modifications on their inhibitory potency against the menin-MLL interaction and their anti-proliferative effects in MLL-rearranged leukemia cell lines.
Table 1: Thienopyrimidine Analogs
| Compound | R1 | R2 | R3 | IC50 (nM, FP) | GI50 (µM, MLL-AF9 cells) | Reference |
| MI-1 | H | H | H | 2300 | >50 | [4] |
| MI-2 | Isopropyl | H | H | 446 | ~5 | [3][4] |
| MI-3 | Isopropyl | 5,5-dimethyl-4,5-dihydrothiazol-2-yl (on piperazine) | H | 648 | ~5 | [1][3] |
| MI-463 | 4-cyanophenyl (on piperidine) | Indole-N-piperidine | H | 15 | 0.23 | [5][6] |
| MI-503 | 4-cyanophenyl (on piperidine) | 5-chloro-1H-indol-3-yl (on piperidine) | CH3 (on indole) | 14.7 | 0.22 | [5][7] |
Table 2: Piperidine Analogs
| Compound | Core Structure | R1 | R2 | IC50 (µM, FP) | Reference |
| ML227 | Piperidine | Cyclopentyl | OH | <1 | [8] |
| Analog 1 | Piperidine | H | OH | 234 | [8] |
| Analog 2 | Piperidine | Methyl | OH | >200 | [8] |
| Analog 3 | Piperidine | n-Butyl | OH | <10 | [8] |
| Analog 4 | Piperidine | i-Propyl | OH | <10 | [8] |
Table 3: Hydroxy- and Aminomethylpiperidine Analogs
| Compound | Core Structure | R Group | IC50 (nM, FP) | Reference |
| MIV-3R | Hydroxymethylpiperidine | OH | 270 | [9] |
| MIV-6 | Aminomethylpiperidine | NH2 | 56 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of MI-3 analogs.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is the primary method for quantifying the inhibitory potency of compounds against the menin-MLL interaction in vitro.[4][8]
Materials:
-
Recombinant human menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL or a longer MLL4-43 peptide)[8][10]
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.[11]
-
Test compounds dissolved in DMSO
-
384-well black, non-binding microplates
Procedure:
-
Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer. The final concentrations should be optimized for a stable and robust signal window (e.g., 150 nM menin and 15 nM peptide).[4]
-
Incubate the protein-peptide mixture at room temperature for 1 hour in the dark to allow for binding equilibrium to be reached.[4]
-
Serially dilute the test compounds in DMSO and then further dilute into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Add a small volume (e.g., 0.2 µL) of the compound dilutions to the wells of the 384-well plate.[4]
-
Add the pre-incubated menin-MLL peptide mixture to the wells containing the compounds.
-
Incubate the plate at room temperature for 1 hour in the dark.[4]
-
Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[12]
-
The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative effects of the compounds on leukemia cell lines.[4][6]
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, KOPN-8, MOLM-13) and control cell lines without MLL rearrangements.
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear tissue culture plates.
Procedure:
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[6]
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Add the compound dilutions to the wells, and incubate the plate for the desired period (e.g., 72 hours to 7 days).[4][5]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The GI50 (half-maximal growth inhibition) values are determined from the dose-response curves.
Co-immunoprecipitation (Co-IP) for Menin-MLL Fusion Protein Interaction
This technique is used to confirm that the compounds disrupt the interaction between menin and MLL fusion proteins within a cellular context.[4][9]
Materials:
-
HEK293T cells transiently transfected with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.[13]
-
Anti-Flag antibody (for immunoprecipitation).
-
Anti-menin antibody (for Western blotting).
-
Protein A/G agarose or magnetic beads.
-
Wash Buffer: Same as Lysis Buffer.
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Transfect HEK293T cells with the Flag-MLL-AF9 expression plasmid.
-
After 24-48 hours, treat the cells with the test compound or DMSO (vehicle control) for a specified time.
-
Lyse the cells in ice-cold Lysis Buffer.[13]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.[14]
-
Incubate the pre-cleared lysates with an anti-Flag antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binding proteins.[13]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-menin antibody to detect the co-immunoprecipitated menin.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is employed to measure the effect of the inhibitors on the expression of MLL fusion protein target genes, such as HOXA9 and MEIS1.[9]
Materials:
-
MLL-rearranged leukemia cells treated with test compounds or DMSO.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., β-actin or GUSB) for normalization.[9][15]
Procedure:
-
Treat MLL-rearranged leukemia cells with the compounds for a specified duration (e.g., 6 days).[9]
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a qPCR master mix, the synthesized cDNA as a template, and specific primers for the target and housekeeping genes.
-
A typical qPCR cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Mandatory Visualization
Signaling Pathway of Menin-MLL Interaction
The following diagram illustrates the central role of the menin-MLL interaction in leukemogenesis and the mechanism of action of MI-3 and its analogs.
Caption: Menin-MLL signaling pathway and the inhibitory action of MI-3 analogs.
Experimental Workflow for Menin-MLL Inhibitor Development
This diagram outlines a typical workflow for the discovery and preclinical evaluation of menin-MLL inhibitors.
Caption: A typical drug discovery workflow for menin-MLL inhibitors.
Conclusion
The structure-activity relationship of MI-3 and its analogs has been extensively explored, leading to the development of highly potent, next-generation inhibitors of the menin-MLL interaction with low nanomolar efficacy. The thienopyrimidine scaffold of MI-3 has proven to be a valuable starting point for medicinal chemistry efforts, with modifications to the piperazine and other peripheral groups yielding significant improvements in both biochemical and cellular activity. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of new chemical entities targeting this critical oncogenic PPI. The visualizations of the signaling pathway and experimental workflow serve to contextualize the importance of this therapeutic target and the process of developing novel inhibitors. Continued research in this area holds great promise for the development of effective targeted therapies for patients with MLL-rearranged leukemias.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Graphviz [graphviz.org]
- 10. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Command Line | Graphviz [graphviz.org]
- 15. plantuml.com [plantuml.com]
A Technical Guide to Menin-MLL Inhibitor Target Engagement Assays
Introduction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[1][2][3][4] The MLL fusion proteins, resulting from chromosomal translocations, require direct interaction with Menin to be recruited to chromatin, where they aberrantly activate the expression of leukemogenic target genes such as HOXA9 and MEIS1.[1][2] This dependency makes the Menin-MLL protein-protein interaction (PPI) a compelling therapeutic target.
The development of small molecule inhibitors that disrupt this interaction is a promising strategy for treating these aggressive leukemias.[1][5][6] A crucial step in the drug discovery process is to confirm that a candidate molecule physically binds to its intended target within the complex cellular environment and elicits a biological response. This process, known as target engagement, is verified using a suite of specialized biophysical and cellular assays. This guide provides an in-depth overview of the core assays used to measure and quantify the engagement of inhibitors with the Menin-MLL target, complete with experimental protocols and comparative data.
The Menin-MLL Signaling Pathway
In MLL-rearranged leukemias, the N-terminus of MLL, which is retained in all fusion proteins, binds to a pocket on the Menin protein.[1][5] This interaction is essential for tethering the MLL fusion complex to chromatin, leading to histone modifications (e.g., H3K4 trimethylation) and the subsequent upregulation of genes like HOXA9 and MEIS1, which drive leukemogenesis by promoting proliferation and blocking differentiation.[1][2][3] Menin-MLL inhibitors function by competitively binding to Menin, preventing its association with the MLL fusion protein, thereby reversing these oncogenic effects.[1][5]
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Biochemical Assays for Primary Screening
Biochemical assays are fundamental for initial high-throughput screening (HTS) to identify compounds that disrupt the Menin-MLL interaction in a purified, cell-free system.
Fluorescence Polarization (FP) Assay
The FP assay is a widely used method for screening Menin-MLL inhibitors.[7][8]
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled MLL-derived peptide. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, and when excited with plane-polarized light, it emits depolarized light. Upon binding to the much larger Menin protein, its tumbling slows significantly, resulting in the emission of highly polarized light. An effective inhibitor will compete with the peptide for binding to Menin, releasing the peptide and causing a decrease in the FP signal.[7][9]
Caption: Principle of the Fluorescence Polarization (FP) assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT).[10]
-
Reconstitute purified, recombinant full-length Menin protein to a working concentration (e.g., 2 nM).[10]
-
Reconstitute a fluorescently labeled MLL peptide (e.g., FITC- or Texas Red-labeled MBM1 peptide) to a working concentration (e.g., 50 nM).[8][10]
-
Prepare serial dilutions of test compounds in DMSO, followed by dilution in the assay buffer.
-
-
Assay Execution (384-well plate format):
-
Data Acquisition:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 495 nm and emission at 525 nm for FITC).[8]
-
Calculate the FP signal (in milli-polarization units, mP) from the parallel and perpendicular fluorescence intensity values.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no Menin) controls.
-
For dose-response experiments, plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Cellular Assays for Target Engagement and Potency
While biochemical assays are excellent for initial screening, cellular assays are essential to confirm that an inhibitor can cross the cell membrane, bind to its target in the native cellular milieu, and exert a biological effect.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in intact cells or cell lysates.[11][12]
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated across a range of temperatures. Unbound Menin will denature and aggregate at lower temperatures, becoming insoluble. Menin stabilized by an inhibitor will remain soluble at higher temperatures. The amount of soluble Menin remaining at each temperature is then quantified, typically by Western blot or a high-throughput method like AlphaLISA.[11][13][14][15]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol:
-
Cell Treatment:
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples for a short duration (e.g., 3 minutes) across a temperature gradient (e.g., 37°C to 65°C) using a thermal cycler.[15]
-
Include an unheated (37°C) control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation.
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble Menin protein using a detection method like Western blotting or a high-throughput immunoassay.
-
Plot the percentage of soluble Menin against the temperature to generate a "melt curve." A shift in the curve to the right indicates thermal stabilization and confirms target engagement.[11][13]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay that allows for the real-time monitoring of protein-protein interactions in living cells.[16][17][18]
Principle: In a Menin-MLL BRET assay, one protein (e.g., Menin) is fused to a bioluminescent donor, such as NanoLuc® luciferase (NLuc), and the other protein (e.g., MLL) is fused to a fluorescent acceptor, like HaloTag® labeled with a fluorescent ligand.[19][20] When Menin and MLL interact, the donor and acceptor are brought into close proximity (<10 nm). Upon addition of a substrate, the luciferase emits light that excites the acceptor, which in turn emits light at a different wavelength. This energy transfer is the BRET signal. Inhibitors that disrupt the Menin-MLL interaction will decrease the BRET signal.[18][21]
Caption: Workflow for a NanoBRET™-based target engagement assay.
Experimental Protocol:
-
Cell Preparation:
-
Co-transfect mammalian cells (e.g., HEK293) with expression vectors for the Menin-donor fusion and the MLL-acceptor fusion.[20]
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Execution (384-well plate format):
-
Harvest and plate the cells in white, opaque microplates.[20]
-
If using a HaloTag acceptor, add the fluorescent HaloTag ligand and incubate to allow labeling.
-
Add serial dilutions of the test compound or DMSO vehicle control to the wells.
-
Incubate to allow the compound to enter the cells and affect the protein-protein interaction.
-
-
Data Acquisition:
-
Add the luciferase substrate (e.g., furimazine for NanoLuc®).
-
Immediately measure the luminescence signals at two distinct wavelengths corresponding to the donor and acceptor emission peaks (e.g., 450nm and 600nm) using a BRET-compatible plate reader.[22]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio against the compound concentration and fit the curve to determine the IC50 value, representing the potency of the inhibitor in living cells.
-
Downstream Functional Assays
Confirming direct target engagement should be followed by assays that measure the functional consequences of inhibiting the Menin-MLL interaction.
-
Gene Expression Analysis: Treatment of MLL-rearranged leukemia cells with effective inhibitors leads to the downregulation of key target genes. This is typically measured by quantitative real-time PCR (qRT-PCR) for genes like HOXA9 and MEIS1. A significant reduction in their mRNA levels serves as a robust biomarker of the inhibitor's mechanism of action.[1][4][8]
-
Cell Viability and Differentiation Assays: Ultimately, a successful Menin-MLL inhibitor should selectively kill MLL-dependent leukemia cells and/or induce them to differentiate. Anti-proliferative effects are measured using cell viability assays (e.g., MTT, CellTiter-Glo) to determine GI50 values.[8][23] Induction of differentiation can be assessed by flow cytometry for myeloid differentiation markers like CD11b.[24]
Quantitative Data Summary of Menin-MLL Inhibitors
The following table summarizes publicly available data for several well-characterized Menin-MLL inhibitors, showcasing their potency across different assays.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / Kᵢ / Kd | Reference |
| MI-2 | FP (Biochemical) | Menin-MLL | 446 nM (IC50) | [23] |
| MI-3 | FP (Biochemical) | Menin-MLL | 648 nM (IC50) | [23] |
| MI-463 | FP (Biochemical) | Menin-MLL | 15.3 nM (IC50) | [23] |
| MI-503 | FP (Biochemical) | Menin-MLL | 14.7 nM (IC50) | [13][23] |
| MI-503 | ITC (Biophysical) | Menin | 9 nM (Kd) | [13] |
| VTP50469 | Biochemical | Menin-MLL | 104 pM (Kᵢ) | [23] |
| VTP50469 | Cell Viability | MOLM-13 (MLL-AF9) | Low nM range (IC50) | [5] |
| M-89 | Biophysical | Menin | 1.4 nM (Kd) | [11] |
| M-89 | Cell Viability | MV-4-11 (MLL-AF4) | 25 nM (IC50) | [3] |
| M-89 | Cell Viability | MOLM-13 (MLL-AF9) | 54 nM (IC50) | [3] |
| D0060-319 | FP (Biochemical) | Menin-MLL | 7.46 nM (IC50) | [25] |
| D0060-319 | Cell Viability | MV4-11 (MLL-AF4) | 4.0 nM (IC50) | [25] |
| D0060-319 | Cell Viability | MOLM-13 (MLL-AF9) | 1.7 nM (IC50) | [25] |
| BAY-155 | TR-FRET | Menin-MLL | 8 nM (IC50) | [10] |
| BAY-155 | ITC (Biophysical) | Menin | 75 nM (Kd) | [10] |
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery, ensuring that a compound's therapeutic effects are derived from its intended mechanism of action. For Menin-MLL inhibitors, a multi-assay approach is critical. It begins with high-throughput biochemical screens like Fluorescence Polarization to identify initial hits, followed by crucial cellular assays such as CETSA and BRET to confirm direct binding in a physiological context. Finally, functional assays measuring downstream gene expression and selective anti-leukemic activity provide the definitive link between target engagement and the desired therapeutic outcome. The detailed methodologies and comparative data presented here serve as a technical resource for researchers dedicated to advancing this promising class of targeted cancer therapies.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin-MLL protein-protein interaction inhibitors: a patent review (2014-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biorxiv.org [biorxiv.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 20. biorxiv.org [biorxiv.org]
- 21. nuvucameras.com [nuvucameras.com]
- 22. protocols.io [protocols.io]
- 23. selleckchem.com [selleckchem.com]
- 24. researchgate.net [researchgate.net]
- 25. ascopubs.org [ascopubs.org]
Downstream effects of Menin-MLL inhibitor 3 on HOXA9
An In-Depth Technical Guide to the Downstream Effects of Menin-MLL Inhibitor 3 (MI-3) on HOXA9
Executive Summary
The interaction between the nuclear protein Menin and the MLL (KMT2A) family of histone methyltransferases is a critical dependency in a subset of aggressive acute leukemias, particularly those harboring MLL gene rearrangements or NPM1 mutations. This oncogenic complex drives a leukemogenic gene expression program, with the homeobox transcription factor HOXA9 being a principal downstream target. Overexpression of HOXA9 is essential for inducing a block in hematopoietic differentiation and promoting uncontrolled proliferation.
This technical guide details the effects of this compound (MI-3), a small molecule designed to disrupt this protein-protein interaction. By competitively binding to Menin, MI-3 evicts the MLL fusion protein complex from chromatin, leading to the specific and potent downregulation of HOXA9 and its key cofactor, MEIS1. This guide presents the quantitative effects of this class of inhibitors on gene expression and cell viability, provides detailed protocols for key validation experiments, and visualizes the core signaling pathways and experimental workflows.
The Menin-MLL-HOXA9 Axis in Acute Leukemia
In normal hematopoiesis, the MLL1 protein is part of a complex that deposits activating histone marks (H3K4 trimethylation) at the promoters of target genes, including the HOXA cluster, which are crucial for proper development. In MLL-rearranged (MLL-r) leukemia, the N-terminus of MLL is fused to one of over 50 different partner proteins. This fusion protein retains the Menin-binding domain, which is essential for its ability to target chromatin and drive the expression of pro-leukemic genes.[1]
The central downstream effector of the Menin-MLL fusion complex is HOXA9.[2] The sustained, high-level expression of HOXA9 and its cofactor MEIS1 is a hallmark of MLL-r leukemia and is indispensable for leukemic transformation and maintenance.[3][4] This establishes the Menin-MLL interaction as a prime therapeutic target to suppress HOXA9 and reverse the leukemic state.
Mechanism of Action of this compound (MI-3)
MI-3 is a potent small molecule that specifically targets the Menin-MLL protein-protein interaction.[5] Its mechanism involves binding to a deep pocket on the surface of Menin that is normally occupied by the MLL protein.[6] This competitive inhibition has two primary consequences:
-
Disruption of Chromatin Occupancy: By preventing the Menin-MLL interaction, MI-3 leads to the dissociation of the MLL fusion protein complex from the regulatory regions of target genes like HOXA9. This results in a reduction of local H3K4 and H3K79 methylation, histone marks associated with active transcription, thereby silencing gene expression.[1][2]
-
Induction of Menin Degradation: Some studies suggest a secondary mechanism where the binding of inhibitors to Menin promotes its interaction with the Hsp70/CHIP ubiquitin ligase complex, leading to ubiquitination and subsequent degradation of the Menin protein via the proteasome pathway.[6] This further dismantles the oncogenic complex.
Figure 1: The Menin-MLL signaling pathway driving HOXA9 expression in leukemia.
Figure 2: Mechanism of action for this compound (MI-3).
Quantitative Data on Inhibitor Activity and Downstream Effects
The efficacy of MI-3 and related compounds has been quantified through biochemical assays, cell-based proliferation assays, and gene expression analyses.
Table 1: Biochemical and Cellular Potency of Menin-MLL Inhibitors
| Compound | Assay Type | Metric | Value | Cell Line(s) / System | Reference |
|---|---|---|---|---|---|
| MI-3 | Fluorescence Polarization | IC₅₀ | 648 nM | In vitro binding assay | [5][7] |
| MI-3 | Isothermal Titration Calorimetry | Kd | 201 nM | In vitro binding assay | [5] |
| MI-3 | Cell Proliferation | GI₅₀ | Dose-dependent | KOPN-8, MV4;11 | [5] |
| MI-503 | Cell Proliferation | GI₅₀ | 250 - 570 nM | Panel of MLL-r lines | [8] |
| MI-3454 | Cell Proliferation | GI₅₀ | 7 - 27 nM | Panel of MLL-r lines |[9] |
Table 2: Downstream Effects on HOXA9 and MEIS1 Gene Expression
| Compound | Treatment | Target Gene | Result | Cell Line / Model | Reference |
|---|---|---|---|---|---|
| MI-3 | 6.25 - 25 µM (6 days) | HOXA9, MEIS1 | Substantial reduction | THP-1 (MLL-AF9) | [5] |
| MI-2 * | 12.5 - 25 µM (6 days) | Hoxa9, Meis1 | >80% decrease in mRNA | MLL-AF9 transformed BMCs | [2] |
| MI-503 | Sub-micromolar conc. | Hoxa9, Meis1 | Markedly reduced expression | MLL leukemia cells |[8] |
*MI-2 is a closely related analog of MI-3, and its effects are considered representative of this inhibitor class.
Experimental Protocols
Validating the downstream effects of MI-3 on HOXA9 requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Figure 3: Experimental workflow to assess the effects of MI-3 on HOXA9.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for HOXA9 Expression
Objective: To quantify the relative mRNA levels of HOXA9 and MEIS1 in leukemia cells following treatment with MI-3.
Materials:
-
MLL-rearranged cell lines (e.g., THP-1, MV4;11)
-
MI-3 inhibitor and DMSO (vehicle control)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., ACTB, GAPDH)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL. Treat with a range of MI-3 concentrations (e.g., 5 µM to 25 µM) and a DMSO vehicle control for 24, 48, and 72 hours.
-
RNA Extraction: Harvest cells by centrifugation. Extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix: 10 µL SYBR Green master mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes (HOXA9, MEIS1) to the housekeeping gene.[10]
Protocol: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if MI-3 reduces the occupancy of Menin at the HOXA9 gene promoter.
Materials:
-
Treated and control cells (minimum 10 x 10⁶ cells per IP)
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis and wash buffers
-
Sonicator
-
ChIP-grade anti-Menin antibody (e.g., Bethyl Laboratories) and IgG control
-
Protein A/G magnetic beads
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with MI-3 (e.g., 12.5 µM) or DMSO for 72-96 hours. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with either the anti-Menin antibody or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use qPCR with primers designed to amplify specific regions of the HOXA9 promoter to quantify the amount of precipitated DNA.[2] Results are typically expressed as a percentage of the input chromatin.
Protocol: Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the effect of MI-3 on the proliferation and viability of leukemia cells.
Materials:
-
Leukemia cell lines
-
Opaque-walled 96-well plates
-
MI-3 inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Addition: Add serial dilutions of MI-3 to the wells. Include wells with DMSO as a vehicle control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading, normalize the data to the DMSO control wells, and plot the results as percent viability versus log[inhibitor concentration]. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.[11]
Conclusion
This compound (MI-3) and its analogs represent a targeted therapeutic strategy for a defined subset of acute leukemias. The core downstream effect of this inhibitor is the direct and robust transcriptional repression of the master oncogene HOXA9 and its collaborator MEIS1. By disrupting the critical Menin-MLL interaction, MI-3 effectively dismantles the epigenetic machinery required to sustain high levels of HOXA9 expression. This specific, on-target mechanism leads to a cascade of anti-leukemic consequences, including the arrest of proliferation, induction of apoptosis, and promotion of myeloid differentiation. The quantitative data and experimental frameworks provided in this guide serve as a technical resource for researchers working to further understand and exploit this promising therapeutic axis.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 11. Co-inhibition of HDAC and MLL-menin interaction targets MLL-rearranged acute myeloid leukemia cells via disruption of DNA damage checkpoint and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MI-3 Induced Apoptosis in Acute Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action of the small molecule inhibitor MI-3 in inducing apoptosis in acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements. The document details the molecular pathways, presents key quantitative data, outlines experimental protocols, and includes visual diagrams to facilitate understanding.
Introduction: The Role of Menin-MLL Interaction in AML
Acute myeloid leukemia is a hematologic malignancy characterized by the clonal expansion of myeloid blasts. A subset of AML, often associated with a poor prognosis, is driven by chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene. These translocations generate oncogenic MLL fusion proteins that are critical for leukemogenesis. The oncogenic activity of MLL fusion proteins is dependent on their interaction with the nuclear protein menin. Menin acts as a scaffold, tethering the MLL fusion protein complex to chromatin, which leads to the aberrant expression of downstream target genes, including the HOXA gene cluster and MEIS1. This dysregulation of gene expression is a key driver of leukemic cell proliferation and survival.
MI-3: A Targeted Inhibitor of the Menin-MLL Interaction
MI-3 is a potent and specific small-molecule inhibitor that disrupts the crucial protein-protein interaction between menin and MLL fusion proteins. By binding to a pocket on menin that is essential for its interaction with MLL, MI-3 competitively inhibits the formation of the menin-MLL complex. This disruption leads to the downregulation of MLL target genes, cell cycle arrest, cellular differentiation, and ultimately, the induction of apoptosis in MLL-rearranged AML cells.
Quantitative Data Presentation
The efficacy of MI-3 has been characterized through various in vitro studies. The following tables summarize the key quantitative data related to its biochemical and cellular activities.
Table 1: Biochemical Activity of MI-3
| Parameter | Value | Method |
| Kd vs. Menin | 201 nM | Isothermal Titration Calorimetry |
| IC50 (Menin-MLL Interaction) | 648 nM | Fluorescence Polarization Assay |
Source:
Table 2: Cellular Activity of MI-3 in MLL-Rearranged AML Cell Lines
| Cell Line | MLL Fusion Protein | Assay Type | IC50/EC50 | Treatment Duration |
| MV4;11 | MLL-AF4 | Growth Inhibition | Dose-dependent | 72 hours |
| KOPN-8 | MLL-ENL | Growth Inhibition | Dose-dependent | 72 hours |
| MV4;11 | MLL-AF4 | Apoptosis (Annexin V) | Dose-dependent increase | 48 hours |
Source:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of MI-3 induced apoptosis and a typical experimental workflow for its evaluation.
Caption: MI-3 signaling pathway leading to apoptosis in AML.
Caption: Experimental workflow for evaluating MI-3 in AML cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used in the study of MI-3.
5.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate AML cells (e.g., MV4;11, KOPN-8) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Add serial dilutions of MI-3 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
5.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat AML cells with various concentrations of MI-3 for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by MI-3.
5.3. Gene Expression Analysis (Quantitative Real-Time PCR)
This technique is used to measure the changes in the expression of MLL target genes.
-
RNA Extraction: Following treatment with MI-3 for a specified period (e.g., 6 days for THP-1 cells), extract total RNA from the AML cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion
MI-3 represents a promising therapeutic agent for MLL-rearranged AML by specifically targeting the menin-MLL interaction, a key dependency in this leukemia subtype. Its ability to induce apoptosis and inhibit cell proliferation has been demonstrated in various preclinical models. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working on advancing targeted therapies for acute myeloid leukemia. Further investigation into the in vivo efficacy and potential combination therapies with MI-3 is warranted.
Menin-MLL Inhibition: A Targeted Therapeutic Strategy for NPM1-Mutant Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) with mutations in the Nucleophosmin 1 (NPM1) gene represents the most common genetic subtype of adult AML, accounting for approximately 30% of all cases.[1][2] While often associated with a more favorable prognosis compared to other AML subtypes, relapse remains a significant challenge, highlighting a critical unmet need for effective targeted therapies.[3][4] A groundbreaking therapeutic approach has emerged with the development of small molecule inhibitors targeting the interaction between Menin and the KMT2A (Mixed-Lineage Leukemia or MLL) protein. This interaction is now understood to be a critical dependency for the survival of NPM1-mutant leukemic cells.
This technical guide provides a comprehensive overview of the core biology, mechanism of action, preclinical and clinical data, and key experimental methodologies related to Menin-MLL inhibitors in the context of NPM1-mutant AML. It is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance this promising class of therapeutics.
The Core Biology: NPM1 Mutations and Menin-MLL Dependency
The NPM1 gene encodes a nucleolar phosphoprotein that shuttles between the nucleus and cytoplasm, playing roles in ribosome biogenesis, DNA repair, and tumor suppression through regulation of proteins like ARF and p53.[5][6][7] In NPM1-mutant AML, a frameshift mutation leads to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c).[5][8]
This cytoplasmic mislocalization is not merely a biomarker but a key driver of leukemogenesis. Emerging evidence has revealed that NPM1c, in concert with the nuclear export protein XPO1, hijacks the Menin-KMT2A/MLL complex.[9] Menin acts as a critical scaffold protein, tethering the KMT2A histone methyltransferase to chromatin.[10][11][12] This complex is essential for the transcriptional activation of key leukemogenic genes, most notably the HOXA9 and MEIS1 homeobox genes.[4][13][14] Overexpression of HOXA9 and MEIS1 is a hallmark of both NPM1-mutant and KMT2A-rearranged leukemias, leading to a block in hematopoietic differentiation and uncontrolled proliferation of myeloid blasts.[4][13][15]
Therefore, the Menin-KMT2A interaction represents a critical oncogenic dependency in NPM1-mutant AML, making it an ideal target for therapeutic intervention.
Mechanism of Action of Menin-MLL Inhibitors
Menin inhibitors are orally bioavailable small molecules designed to fit into the binding pocket on Menin that KMT2A normally occupies, thereby disrupting their protein-protein interaction.[3][11][12] By competitively inhibiting this binding, these agents effectively evict the KMT2A complex from the promoters of its target genes.
The downstream consequences are rapid and profound:
-
Transcriptional Reprogramming: Inhibition of the Menin-KMT2A interaction leads to a significant downregulation of HOXA9 and MEIS1 mRNA expression.[13][16][17]
-
Induction of Differentiation: The suppression of the leukemogenic program releases the block on myeloid differentiation. Leukemic blasts begin to mature, as evidenced by the increased expression of surface markers like CD11b.[16][17]
-
Induction of Apoptosis: The loss of critical survival signals driven by the HOX/MEIS1 axis ultimately triggers programmed cell death (apoptosis) in the leukemic cells.[4][13]
This mechanism represents a targeted, non-cytotoxic approach that reverses the epigenetic dysregulation at the heart of NPM1-mutant AML.
Preclinical Efficacy
The therapeutic potential of Menin-MLL inhibition was first established in extensive preclinical studies using NPM1-mutant AML cell lines and patient-derived xenograft (PDX) models. These studies demonstrated potent and selective anti-leukemic activity.
| Compound | Cell Line | Genotype | IC50 / GI50 | Citation |
| MI-3454 | OCI-AML3 | NPM1-mutant | ~10-30 nM (GI50) | [6] |
| DSP-5336 | OCI-AML3 | NPM1-mutant | 10-30 nM (IC50) | [16] |
| JNJ-75276617 (Bleximenib) | OCI-AML3 | NPM1-mutant | 0.024 µM (IC50) | [11] |
| Ziftomenib | OCI-AML3 | NPM1-mutant | Potent activity reported | [1] |
| Revumenib (SNDX-5613) | OCI-AML3 | NPM1-mutant | Potent activity reported | [18] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values demonstrate the high potency of these compounds against NPM1-mutant AML cells in vitro.
In vivo studies using mouse models of NPM1-mutated leukemia showed that single-agent treatment with Menin-MLL inhibitors could induce complete remission, reduce leukemia burden, and significantly extend survival.[6]
Clinical Development and Efficacy
Several Menin-MLL inhibitors have advanced into clinical trials, with multiple agents demonstrating significant clinical activity in heavily pretreated patients with relapsed or refractory (R/R) NPM1-mutant AML. Revumenib (Revuforj) received FDA approval for this indication in October 2025, marking a major milestone for this therapeutic class.[19]
Revumenib (SNDX-5613)
The approval of revumenib was based on the pivotal Phase 2 portion of the AUGMENT-101 trial.
Table 1: Efficacy of Revumenib in R/R NPM1-mutant AML (AUGMENT-101 Trial)
| Endpoint | Result (Efficacy Evaluable, n=64-65) | Citation(s) |
|---|---|---|
| CR + CRh Rate | 23% - 23.4% | [1][19][20][21] |
| Overall Response Rate (ORR) | 46.9% - 48.1% | [7][19] |
| Composite Complete Remission (CRc) | 29.7% - 32.5% | [20][22] |
| Median Time to CR/CRh | 2.76 - 2.8 months | [1][19][20] |
| Median Duration of CR/CRh | 4.5 - 4.7 months | [1][7][20] |
| MRD Negativity in CR/CRh Responders | 64% (9/14) | [23] |
| Median Overall Survival (All Patients) | 4.0 - 4.8 months | [20][22] |
| Median Overall Survival (CR/CRh Responders) | 23.3 months |[20][22] |
Ziftomenib (KO-539)
Ziftomenib has also shown compelling efficacy in the Phase 1/2 KOMET-001 trial and is under priority review by the FDA.[2][24]
Table 2: Efficacy of Ziftomenib in R/R NPM1-mutant AML (KOMET-001 Trial)
| Endpoint | Result (Phase 2, n=92) | Citation(s) |
|---|---|---|
| CR + CRh Rate | 22% | [3][24] |
| Overall Response Rate (ORR) | 33% | [3][16] |
| Median Time to CR/CRh | 2.8 months | [4] |
| MRD Negativity in CR/CRh Responders | 61% - 65% | [3][4] |
| Median Overall Survival (All Patients) | 6.6 months | [3][16] |
| Median Overall Survival (Responders) | 16.4 months |[4] |
Emerging Menin-MLL Inhibitors
Other inhibitors are demonstrating promising early-stage results.
Table 3: Efficacy of Emerging Menin-MLL Inhibitors in R/R NPM1-mutant AML
| Inhibitor | Trial | Population | Endpoint | Result | Citation(s) |
|---|---|---|---|---|---|
| Bleximenib (JNJ-75276617) | Phase 1b (w/ Ven/Aza) | R/R AML (KMT2Ar/NPM1m) | ORR | 82% | [19][24] |
| cCR Rate | 59% | [19] | |||
| DSP-5336 | Phase 1/2 | R/R AML (KMT2Ar/NPM1m) | ORR | 57% | [5] |
| | | | CR/CRh Rate | 24% |[5] |
Safety and Tolerability
The safety profile of Menin-MLL inhibitors is generally manageable. The most notable on-target toxicity is Differentiation Syndrome (DS) , a known complication of therapies that induce myeloid differentiation.
Table 4: Common Treatment-Related Adverse Events (TRAEs) (Grade ≥3)
| Adverse Event | Revumenib (AUGMENT-101) | Ziftomenib (KOMET-001) | Bleximenib (w/ Ven/Aza) |
|---|---|---|---|
| Differentiation Syndrome | 10.7% - 16.0% | 15% | 3% |
| Febrile Neutropenia | 13% - 37.2% | 26% | N/A |
| QTc Prolongation | 13.8% - 21% | Not clinically significant | No related events |
| Anemia | 14% - 27.4% | 20% | N/A |
| Thrombocytopenia | 11% | 20% | N/A |
Citations:[14][18][19][20][23][24]
Differentiation syndrome is manageable with corticosteroids and temporary interruption of the drug.[3][24] Unlike conventional chemotherapy, myelosuppression rates are generally low with monotherapy.[16][24]
Key Experimental Protocols
Validating the mechanism of action and efficacy of Menin-MLL inhibitors involves a standard set of preclinical assays.
In Vitro Colony-Forming Cell (CFC) Assay
This assay assesses the ability of leukemic progenitor cells to proliferate and form colonies in a semi-solid medium, a measure of their "stemness" and clonogenic potential.
Methodology:
-
Cell Preparation: Isolate mononuclear cells from primary AML patient samples or use established NPM1-mutant AML cell lines (e.g., OCI-AML3).
-
Treatment: Culture cells in the presence of serial dilutions of the Menin-MLL inhibitor or a vehicle control (e.g., DMSO).
-
Plating: Suspend approximately 100,000 treated cells in a methylcellulose-based medium (e.g., MethoCult) supplemented with appropriate human cytokines (e.g., SCF, IL-3, EPO).[25][26]
-
Culture: Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm non-tissue culture treated dishes in duplicate or triplicate.[27][28] Incubate at 37°C in a humidified, 5% CO₂ incubator for 10-14 days.[25]
-
Analysis: Enumerate the number and assess the morphology of colonies under an inverted microscope. A reduction in colony number and a shift towards more differentiated morphologies indicate drug efficacy.
Gene Expression Analysis by qRT-PCR
This technique is used to quantify the downregulation of key Menin-MLL target genes, such as HOXA9 and MEIS1.
Methodology:
-
Cell Culture and Treatment: Culture NPM1-mutant AML cells and treat with the Menin-MLL inhibitor at various concentrations and time points.
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression changes (fold change) in inhibitor-treated samples compared to vehicle-treated controls using the ΔΔCt method.
Apoptosis Assessment by Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis following drug treatment.
Methodology:
-
Cell Culture and Treatment: Treat NPM1-mutant AML cells with the Menin-MLL inhibitor for a specified duration (e.g., 24-72 hours).
-
Staining: Harvest cells and wash with PBS. Resuspend cells in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye like Propidium Iodide (PI).[12]
-
Incubation: Incubate the cells in the dark for approximately 15 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
Future Directions and Conclusion
The approval of revumenib and the promising data from other agents like ziftomenib have established Menin-MLL inhibition as a cornerstone of therapy for R/R NPM1-mutant AML. The field is now rapidly moving towards several key areas:
-
Combination Therapies: Clinical trials are underway evaluating Menin inhibitors in combination with standard-of-care agents like venetoclax and azacitidine (Ven/Aza) and intensive chemotherapy (7+3).[19] Early data suggests these combinations can yield even higher response rates.[19][24]
-
Frontline Treatment: Studies are being initiated to move Menin inhibitors into the newly diagnosed setting, with the goal of improving frontline cure rates and reducing the risk of relapse.[4]
-
Mechanisms of Resistance: Research is ongoing to understand potential mechanisms of resistance to Menin inhibitors, including mutations in the MEN1 gene itself.[13][23]
References
- 1. kuraoncology.com [kuraoncology.com]
- 2. targetedonc.com [targetedonc.com]
- 3. ascopubs.org [ascopubs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Flow cytometry study of cell cycle, apoptosis and drug resistance in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Researchers describe new MEN1/MLL interaction inhibitors for cancer | BioWorld [bioworld.com]
- 12. youtube.com [youtube.com]
- 13. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Restricted [jnjmedicalconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 17. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. New results for Johnson & Johnson’s bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. onclive.com [onclive.com]
- 22. New Oral Drug for NPM1+ AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 23. ashpublications.org [ashpublications.org]
- 24. Johnson & Johnson's Bleximenib Shows Promising Results in Phase 1b AML Trial with 82% Response Rate [trial.medpath.com]
- 25. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 26. static1.squarespace.com [static1.squarespace.com]
- 27. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for Menin-MLL Inhibitor in Cell Culture
These application notes provide a detailed protocol for the use of Menin-MLL inhibitors in a cell culture setting, specifically for researchers in oncology and drug development. The information is based on established experimental data and provides a framework for studying the effects of these inhibitors on cancer cell lines.
Introduction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of cancers, particularly in acute leukemias with MLL gene rearrangements.[1][2][3][4] Menin acts as an essential cofactor for the oncogenic activity of MLL fusion proteins, which promote leukemogenesis by dysregulating gene expression, including the upregulation of key target genes like HOXA9 and MEIS1.[1][3][5] Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising therapeutic strategy, leading to the downregulation of MLL target genes, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[5][6][7] This document outlines a representative experimental protocol for the in vitro use of a Menin-MLL inhibitor, based on publicly available data for compounds such as MI-2, MI-3, and MI-503.
Mechanism of Action
Menin-MLL inhibitors are designed to competitively bind to a pocket on the Menin protein that is crucial for its interaction with MLL fusion proteins.[2] By occupying this pocket, the inhibitors prevent the recruitment of the MLL fusion protein complex to chromatin, thereby inhibiting the aberrant histone methylation (specifically H3K4 trimethylation) and the transcriptional activation of leukemogenic target genes.[1][8] This leads to a reversal of the oncogenic state, promoting cell differentiation and apoptosis in susceptible cancer cells.[2][7]
Materials and Reagents
-
Cell Lines:
-
Menin-MLL Inhibitor: (e.g., MI-503 or a similar compound). Stock solution prepared in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Assays:
-
Cell viability: MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Gene expression: TRIzol™ reagent, cDNA synthesis kit, qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Cell differentiation: Anti-CD11b antibody for flow cytometry.
-
Experimental Protocols
The following protocols provide a detailed methodology for key experiments.
1. Cell Culture and Maintenance
-
Culture MLL-rearranged and control leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain exponential growth.
2. Menin-MLL Inhibitor Preparation
-
Prepare a 10 mM stock solution of the Menin-MLL inhibitor in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations.
3. Cell Viability Assay (MTT Assay)
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Treat the cells with a range of inhibitor concentrations (e.g., 0.01 µM to 10 µM) and a DMSO vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) using appropriate software.
4. Apoptosis Assay (Annexin V/PI Staining)
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with the inhibitor at its IC₅₀ concentration for 48-72 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.
5. Gene Expression Analysis (qRT-PCR)
-
Treat cells with the Menin-MLL inhibitor at the IC₅₀ concentration for 48-72 hours.
-
Extract total RNA using TRIzol™ reagent according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers for HOXA9, MEIS1, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[3]
6. Cell Differentiation Assay (CD11b Expression)
-
Treat cells with the Menin-MLL inhibitor for 7-10 days.[9]
-
Harvest the cells and wash them with PBS containing 1% BSA.
-
Incubate the cells with a fluorescently labeled anti-CD11b antibody for 30 minutes on ice.
-
Wash the cells and resuspend them in PBS.
-
Analyze the expression of the differentiation marker CD11b by flow cytometry.[8]
Quantitative Data Summary
The following tables summarize representative quantitative data for various Menin-MLL inhibitors from published studies.
Table 1: In Vitro Potency of Menin-MLL Inhibitors
| Inhibitor | Cell Line | Assay | IC₅₀/GI₅₀ | Reference |
| MI-2 | MV4;11 | MTT | ~20 µM | [5] |
| MI-3 | MV4;11 | MTT | ~30 µM | [7] |
| MI-503 | MV4;11 | MTT | ~0.25 µM | [9] |
| MI-503 | MOLM-13 | MTT | ~0.57 µM | [9] |
| VTP50469 | MOLM13 | Viability | < 50 nM | [6] |
| VTP50469 | RS4;11 | Viability | < 50 nM | [6] |
| M-89 | MV-4-11 | Viability | 25 nM | [8] |
| M-89 | MOLM-13 | Viability | 54 nM | [8] |
Table 2: Effect of Menin-MLL Inhibitors on Gene Expression
| Inhibitor | Cell Line | Target Gene | Treatment Duration | Fold Change | Reference |
| VTP50469 | MOLM13 | MEIS1 | 7 days | > 2-fold decrease | [6] |
| VTP50469 | RS4;11 | HOXA9 | 7 days | > 2-fold decrease | [6] |
| MI-503 | MLL-AF9 BMCs | Hoxa9 | 6 days | Significant decrease | [3] |
| MI-503 | MLL-AF9 BMCs | Meis1 | 6 days | Significant decrease | [3] |
| BAY-155 | MV4;11 | MEIS1 | Not Specified | Stronger downregulation than MI-503 | [10] |
| MI-503 | HepG2 | YAP1 | 6 days | ~40% downregulation | [11] |
Troubleshooting
-
High IC₅₀ values: Ensure the inhibitor is fully dissolved and the correct concentration is used. Check the health and passage number of the cell line.
-
Low signal in apoptosis assay: Increase the incubation time or inhibitor concentration.
-
Variability in qRT-PCR results: Ensure high-quality RNA extraction and use validated primers.
Conclusion
This document provides a comprehensive guide for the in vitro application of Menin-MLL inhibitors. By following these protocols, researchers can effectively evaluate the biological effects of these compounds on cancer cells, contributing to the development of novel targeted therapies for diseases such as MLL-rearranged leukemia.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is a Menin Inhibitor? - Dana-Farber [physicianresources.dana-farber.org]
- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Gene Expression Analysis Following MI-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-3 is a potent and specific small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver of leukemogenesis in subtypes of acute leukemia, particularly those with MLL gene rearrangements.[3][4][5] By disrupting the menin-MLL complex, MI-3 and its analogs effectively suppress the transcription of key downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[6][7][8] This leads to the induction of apoptosis and cellular differentiation.[1][9] These application notes provide a comprehensive overview of the gene expression changes induced by MI-3 treatment and detailed protocols for their analysis.
Mechanism of Action
The MLL gene is a frequent target of chromosomal translocations in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These translocations result in the production of oncogenic MLL fusion proteins. Menin, a nuclear protein, acts as a crucial cofactor for these MLL fusion proteins by tethering them to chromatin at specific gene loci. This interaction is essential for the aberrant upregulation of a transcriptional program that promotes leukemogenesis, most notably the overexpression of HOX genes, including HOXA9, and its cofactor MEIS1.[6][7][8][10]
MI-3 and its analogs are designed to bind to a pocket on menin that is critical for its interaction with MLL. By competitively inhibiting this interaction, MI-3 displaces the MLL fusion protein from the chromatin, leading to the downregulation of its target genes. This targeted disruption of a key leukemogenic pathway makes MI-3 a promising therapeutic agent for MLL-rearranged leukemias.[3][4][5][9][11]
Gene Expression Signature Following MI-3 Treatment
Treatment of MLL-rearranged leukemia cells with MI-3 or its potent analogs (e.g., VTP50469, MI-503) results in a characteristic gene expression signature. This is primarily characterized by the downregulation of genes involved in proliferation and leukemogenesis, and the upregulation of genes associated with myeloid differentiation.
Quantitative Gene Expression Changes
The following table summarizes the significant downregulation of key MLL target genes in the MOLM13 human leukemia cell line following treatment with the menin-MLL inhibitor VTP50469.
| Gene Symbol | Gene Name | Fold Change (Day 2) | Fold Change (Day 7) |
| MEIS1 | Meis homeobox 1 | >2 | >2 |
| HOXA9 | Homeobox A9 | >2 | >2 |
| PBX3 | PBX homeobox 3 | >2 | >2 |
| FLT3 | Fms-like tyrosine kinase 3 | >2 | >2 |
| SPP1 | Secreted phosphoprotein 1 | >2 | >2 |
| LMO2 | LIM domain only 2 | >2 | >2 |
| RUNX2 | Runt-related transcription factor 2 | >2 | >2 |
| MYB | MYB proto-oncogene, transcription factor | >2 | >2 |
| BCL2 | BCL2 apoptosis regulator | >2 | >2 |
| CDK6 | Cyclin dependent kinase 6 | >2 | >2 |
| MEF2C | Myocyte enhancer factor 2C | >2 | >2 |
| HOXA10 | Homeobox A10 | >2 | >2 |
| HOXA7 | Homeobox A7 | >2 | >2 |
| DLX2 | Distal-less homeobox 2 | >2 | >2 |
| MNDA | Myeloid cell nuclear differentiation antigen | <0.5 (Upregulated) | <0.5 (Upregulated) |
| Data adapted from Krivtsov et al., Cancer Cell, 2019, which references the foundational work of Borkin et al., Cancer Cell, 2015.[3][12] |
Signaling Pathway
Experimental Protocols
The following protocols provide a framework for analyzing gene expression changes in leukemia cell lines following treatment with MI-3.
Cell Culture and MI-3 Treatment
Objective: To treat leukemia cell lines with MI-3 to induce gene expression changes.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MI-3 (or analog) stock solution (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture leukemia cells in complete medium to the desired density.
-
Seed cells in new culture vessels at a concentration of approximately 5 x 10^5 cells/mL.
-
Treat cells with the desired concentration of MI-3 (e.g., 1 µM).
-
As a negative control, treat a parallel set of cells with an equivalent volume of DMSO.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by centrifugation for subsequent RNA extraction.
RNA Isolation
Objective: To isolate high-quality total RNA from treated and control cells.
Materials:
-
TRIzol® reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Centrifuge
Protocol (using TRIzol®):
-
Lyse the harvested cell pellet (from ~1-5 x 10^6 cells) in 1 mL of TRIzol® reagent by repetitive pipetting.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used for the initial homogenization.
-
Incubate samples at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the differential expression of specific target genes identified from microarray or RNA-seq data.
Materials:
-
High-quality total RNA
-
Reverse transcriptase kit for cDNA synthesis (e.g., SuperScript™ IV Reverse Transcriptase)
-
SYBR® Green or TaqMan® qPCR master mix
-
Gene-specific primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
a. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.
b. qRT-PCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR® Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Set up the reactions in a 96-well qPCR plate in triplicate for each sample and gene.
-
Run the plate on a qRT-PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Microarray Analysis
Objective: To perform global gene expression profiling of MI-3 treated versus control cells.
Materials:
-
High-quality total RNA
-
RNA amplification and labeling kit (e.g., Agilent Low Input Quick Amp Labeling Kit)
-
Gene expression microarrays (e.g., Agilent SurePrint G3 Human Gene Expression v3 Microarray)
-
Hybridization and wash buffers
-
Microarray scanner
Protocol:
-
RNA Quality Control: Assess the integrity of the total RNA using a Bioanalyzer. High-quality RNA (RIN > 7) is recommended.
-
RNA Amplification and Labeling: Amplify and label the RNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays) using a commercial kit according to the manufacturer's instructions.
-
Hybridization: Hybridize the labeled cRNA to the microarray slides in a hybridization oven, typically for 16-17 hours.
-
Washing: Wash the microarray slides to remove non-specifically bound cRNA using the manufacturer's recommended wash buffers.
-
Scanning: Scan the microarray slides using a microarray scanner to detect the fluorescent signals.
-
Data Extraction and Analysis: Extract the raw data from the scanned images. Perform background correction, normalization (e.g., LOWESS), and statistical analysis to identify differentially expressed genes.
RNA Sequencing (RNA-Seq)
Objective: To obtain a comprehensive and quantitative profile of the transcriptome in MI-3 treated versus control cells.
Materials:
-
High-quality total RNA
-
RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) instrument (e.g., Illumina NovaSeq)
Protocol:
-
RNA Quality Control: As with microarray analysis, assess RNA integrity using a Bioanalyzer.
-
Library Preparation:
-
Isolate mRNA from total RNA using poly-T oligo-attached magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Library Quantification and Quality Control: Quantify the final library and assess its quality.
-
Sequencing: Sequence the prepared libraries on an NGS instrument.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon MI-3 treatment.
-
Conclusion
MI-3 represents a promising targeted therapy for MLL-rearranged leukemias by specifically disrupting the menin-MLL interaction and reversing the oncogenic gene expression program. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the molecular effects of MI-3 and to further explore its therapeutic potential. The detailed methodologies for gene expression analysis will enable consistent and reproducible results, contributing to a deeper understanding of the mechanism of action of this important class of inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. mdanderson.org [mdanderson.org]
- 9. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 11. Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following Treatment with a Menin-MLL Inhibitor
These application notes provide a detailed protocol for assessing the cytotoxic and cytostatic effects of Menin-MLL inhibitors on cancer cells, particularly those with MLL rearrangements. The provided methodologies are tailored for researchers in drug development and cancer biology, offering a comprehensive guide to performing and analyzing cell viability assays.
Introduction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those harboring MLL gene rearrangements.[1][2] This interaction is essential for the oncogenic activity of MLL fusion proteins, which aberrantly regulate gene expression, including the upregulation of HOX and MEIS1 genes, leading to leukemogenesis.[2][3] Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for these cancers.[1][4]
Accurate and reproducible methods for evaluating the efficacy of these inhibitors are crucial for their preclinical development. Cell viability assays are fundamental tools for determining the concentration-dependent effects of a compound on a cell population. This document outlines two common and robust protocols for assessing cell viability in response to Menin-MLL inhibitors: the MTT assay, a colorimetric assay based on metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[5][6]
Signaling Pathway and Experimental Workflow
The Menin-MLL interaction is a key component of a protein complex that regulates gene transcription. MLL fusion proteins, common in specific leukemias, require Menin to bind to chromatin and activate the expression of target genes like HOXA9 and MEIS1, which drive leukemic cell proliferation and survival. Menin-MLL inhibitors work by binding to Menin and preventing its interaction with MLL, thereby displacing the MLL fusion protein from chromatin, downregulating the target gene expression, and ultimately leading to cell differentiation and apoptosis.[2][3][7]
The general workflow for assessing the impact of a Menin-MLL inhibitor on cell viability involves treating cancer cell lines with a range of inhibitor concentrations, incubating for a specified period, and then measuring the number of viable cells using a quantitative assay.
Data Presentation
The following tables summarize the reported anti-proliferative effects of various Menin-MLL inhibitors on different cancer cell lines. This data can serve as a reference for expected outcomes when testing a new Menin-MLL inhibitor.
Table 1: In Vitro Anti-proliferative Activity of Menin-MLL Inhibitors
| Inhibitor | Cell Line | Cell Type | IC50/GI50 (nM) | Reference |
| MI-503 | MV4;11 | MLL-AF4 Leukemia | 250 - 570 | [8][9] |
| MI-503 | MOLM-13 | MLL-AF9 Leukemia | 250 - 570 | [8] |
| MI-503 | KOPN-8 | MLL-ENL Leukemia | 250 - 570 | [8] |
| VTP50469 | Various MLL-r Leukemia | Leukemia | 13 - 37 | [3] |
| M-1121 | MOLM-13 | MLL-AF9 Leukemia | 51.5 | [4] |
| M-1121 | MV-4-11 | MLL-AF4 Leukemia | 10.3 | [4] |
| MI-3454 | Various MLL-r Leukemia | Leukemia | 7 - 27 | [4] |
| BAY-155 | MLL-AF4, MLL-AF9, MLL-TD | Leukemia | < 5 µM | [10] |
Table 2: Cell Lines for Menin-MLL Inhibitor Screening
| Cell Line | Cancer Type | MLL Status | Recommended Seeding Density (cells/well in 96-well plate) |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | 5,000 - 10,000 |
| MV4;11 | Acute Myeloid Leukemia | MLL-AF4 | 10,000 - 20,000 |
| KOPN-8 | B-cell Precursor Leukemia | MLL-ENL | 10,000 - 20,000 |
| RS4;11 | B-cell Precursor Leukemia | MLL-AF4 | 10,000 - 20,000 |
| HL-60 | Acute Promyelocytic Leukemia | MLL wild-type (Negative Control) | 10,000 - 20,000 |
| Jurkat | Acute T-cell Leukemia | MLL wild-type (Negative Control) | 10,000 - 20,000 |
Experimental Protocols
Below are detailed protocols for the MTT and CellTiter-Glo® assays, adapted for the evaluation of Menin-MLL inhibitors on suspension cell lines.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert MTT into a purple formazan product.[11]
Materials:
-
This compound
-
MLL-rearranged and wild-type leukemia cell lines
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is >90% using a method like Trypan Blue exclusion.
-
Resuspend cells in fresh culture medium at the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for no-cell controls (medium only) to determine background absorbance.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations. It is recommended to start with a broad range (e.g., 1 nM to 10 µM).
-
Add the diluted inhibitor to the appropriate wells. For the negative control, add the same volume of medium containing the highest concentration of DMSO used for the inhibitor dilutions.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2. Longer incubation times (up to 7 days with media and compound replenishment) may be necessary to observe a pronounced effect with some epigenetic inhibitors.[8]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
For suspension cells, centrifuge the plate at 500 x g for 5 minutes.[12]
-
Carefully aspirate the medium without disturbing the cell pellet.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[11]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO-treated control wells.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[6] The amount of ATP is directly proportional to the number of viable cells in culture.[13]
Materials:
-
This compound
-
MLL-rearranged and wild-type leukemia cell lines
-
RPMI-1640 medium with 10% FBS
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer or microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO-treated control wells.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
The provided protocols offer robust and reliable methods for assessing the efficacy of Menin-MLL inhibitors in vitro. The choice between the MTT and CellTiter-Glo® assay will depend on the available equipment and specific experimental needs. The CellTiter-Glo® assay is generally considered more sensitive and has a simpler workflow.[6] Careful execution of these protocols will yield valuable data for the characterization and development of novel therapeutic agents targeting the Menin-MLL interaction.
References
- 1. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with MI-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-3 is a small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are common drivers of acute leukemias. By disrupting the Menin-MLL complex, MI-3 leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, thereby inhibiting cell proliferation and inducing apoptosis in MLL-rearranged leukemia cells.[1][2] This application note provides a detailed protocol for the analysis of MI-3 induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.[3][4]
By using a combination of Annexin V-FITC and PI, flow cytometry can distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common in this assay)
Data Presentation
The following table summarizes the expected quantitative data from a typical experiment treating MV4;11 (MLL-rearranged acute myeloid leukemia) cells with MI-3.
| Treatment Group | MI-3 Concentration (µM) | Incubation Time (hours) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 (DMSO) | 48 | >90% | <5% | <5% |
| MI-3 | 12.5 | 48 | Expected Decrease | Expected Increase | Expected Increase |
| MI-3 | 25 | 48 | Expected Decrease | Expected Increase | Expected Increase |
| MI-3 | 50 | 48 | Expected Decrease | Expected Increase | Expected Increase |
Note: The exact percentages will vary depending on the cell line, passage number, and experimental conditions. A dose-dependent increase in the percentage of apoptotic cells is the expected trend.
Experimental Protocols
Materials
-
MI-3 (Menin-MLL Inhibitor)
-
Cell line of interest (e.g., MV4;11)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture cells in appropriate complete medium to a density of approximately 1 x 106 cells/mL. Ensure cells are in the logarithmic growth phase.
-
Seed cells in multi-well plates at a density of 0.5-1 x 106 cells/mL.
-
Prepare stock solutions of MI-3 in DMSO.
-
Treat cells with the desired concentrations of MI-3 (e.g., 12.5, 25, 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest MI-3 concentration.
-
Incubate the cells for the desired time points (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
Staining Protocol for Flow Cytometry
-
Harvest the cells from each treatment group, including the supernatant which may contain detached apoptotic cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Add 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest and exclude debris.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants for analysis.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) within the gated population.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizations
Signaling Pathway of MI-3 Induced Apoptosis
Caption: Signaling pathway of MI-3 induced apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for apoptosis analysis by flow cytometry.
Discussion and Troubleshooting
-
Time Course: Apoptosis is a dynamic process. While this protocol suggests a 48-hour endpoint, it is highly recommended to perform a time-course experiment (e.g., 0, 12, 24, 48, 72 hours) to capture the optimal window for apoptosis detection.
-
MI-3 Concentration: The optimal concentration of MI-3 to induce apoptosis can vary between different cell lines. It is advisable to perform a dose-response experiment to determine the EC50 for the cell line of interest.
-
Controls: Always include positive and negative controls. A well-characterized apoptosis-inducing agent (e.g., staurosporine) can serve as a positive control. The vehicle control (DMSO) is essential to account for any effects of the solvent.
-
Compensation: Proper compensation is critical for accurate analysis of multi-color flow cytometry data. Ensure that single-stained controls are run for each fluorochrome used.
-
Cell Debris: Debris from dead cells can interfere with the analysis. Gate on the main cell population using FSC and SSC to exclude debris.
By following these protocols and considering the key experimental factors, researchers can reliably quantify MI-3 induced apoptosis and further investigate the mechanism of action of Menin-MLL inhibitors.
References
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of MI-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of MI-3, a potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) interaction. The provided protocols offer detailed methodologies for the preclinical evaluation of MI-3 and similar compounds.
Introduction
MI-3 is a thienopyrimidine derivative that disrupts the critical interaction between menin and MLL fusion proteins, which are oncogenic drivers in a subset of acute leukemias.[1] By competitively binding to the MLL binding pocket on menin, MI-3 effectively inhibits the recruitment of the MLL complex to target genes, leading to the downregulation of leukemogenic programs.[1] This document outlines the key PK/PD characteristics of MI-3 and provides detailed protocols for its analysis.
Pharmacokinetic Properties
While specific pharmacokinetic data for MI-3 is not extensively published, studies on its more potent analog, MI-503, provide valuable insights into the expected profile of this class of inhibitors. MI-503 has demonstrated favorable drug-like properties, including good oral bioavailability in mice.[2][3][4][5][6]
Table 1: Pharmacokinetic Parameters of the Menin-MLL Inhibitor MI-503 (a close analog of MI-3) in Mice
| Parameter | Value | Species | Administration | Reference |
| Oral Bioavailability | ~75% | Mouse | Oral | [2][3][4][6] |
| Half-life (t½) | Not Reported | - | - | - |
| Cmax | Not Reported | - | - | - |
| Tmax | Not Reported | - | - | - |
| AUC | Not Reported | - | - | - |
Note: This data is for MI-503 and should be considered as an estimation for MI-3. Further studies are required to determine the specific pharmacokinetic parameters of MI-3.
Pharmacodynamic Properties
MI-3 exhibits potent and selective activity against leukemia cells harboring MLL rearrangements. Its mechanism of action is centered on the disruption of the Menin-MLL interaction, leading to downstream effects on gene expression, cell proliferation, and survival.
Table 2: In Vitro Pharmacodynamic Profile of MI-3
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 (Menin-MLL Interaction) | - | 648 nM | Fluorescence Polarization | [7][8] |
| Kd (Binding Affinity to Menin) | - | 201 nM | Isothermal Titration Calorimetry | [7] |
| GI50 (Cell Growth Inhibition) | MLL-AF9 transduced BMCs | ~5 µM | Cell Proliferation Assay | |
| MLL-ENL transduced BMCs | ~5 µM | Cell Proliferation Assay | ||
| KOPN-8 (MLL-ENL) | Dose-dependent inhibition (0-1.6 µM) | Cell Growth Assay | [7] | |
| MV4;11 (MLL-AF4) | Dose-dependent inhibition (0-1.6 µM) | Cell Growth Assay | [7] |
Signaling Pathway
MI-3 targets the Menin-MLL protein-protein interaction, which is crucial for the oncogenic activity of MLL fusion proteins. Disruption of this interaction leads to the downregulation of downstream target genes such as HOXA9 and MEIS1, which are essential for leukemic cell survival and proliferation.
Caption: MI-3 inhibits the Menin-MLL interaction, blocking leukemogenic gene transcription.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of MI-3 in a murine model.
Experimental Workflow:
Caption: Workflow for in vivo pharmacokinetic analysis of MI-3 in mice.
Methodology:
-
Animal Husbandry: Use 6-8 week old male or female BALB/c mice, acclimatized for at least one week.
-
MI-3 Formulation: Prepare MI-3 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dosing: Administer a single dose of MI-3 via oral gavage (e.g., 10 mg/kg) or intravenous injection.
-
Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of MI-3 in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life (t½), and the area under the curve (AUC).
Co-Immunoprecipitation (Co-IP) to Confirm Menin-MLL Interaction Disruption
This protocol details the procedure to verify that MI-3 disrupts the interaction between menin and MLL fusion proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4;11) to a density of 1x10^6 cells/mL. Treat cells with MI-3 (e.g., 10 µM) or DMSO (vehicle control) for 4-6 hours.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against menin or an MLL N-terminal antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against menin and the MLL N-terminus to detect the co-immunoprecipitated proteins. A reduced MLL signal in the menin immunoprecipitation from MI-3 treated cells indicates disruption of the interaction.
Cell Proliferation Assay
This assay measures the effect of MI-3 on the proliferation of MLL-rearranged leukemia cells.
Methodology:
-
Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11, KOPN-8) and a negative control cell line (without MLL rearrangement) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of MI-3 (e.g., 0.01 to 50 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log concentration of MI-3.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis in MLL-rearranged leukemia cells following treatment with MI-3.
Methodology:
-
Cell Treatment: Treat MLL-rearranged leukemia cells (e.g., MV4;11) with MI-3 (e.g., 10 µM) or DMSO for 48 hours.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).
Western Blot for Downstream Target Gene Expression
This protocol is for assessing the effect of MI-3 on the protein expression of key downstream targets, Hoxa9 and Meis1.
Methodology:
-
Cell Treatment and Lysis: Treat MLL-rearranged leukemia cells with MI-3 (e.g., 10 µM) or DMSO for 48-72 hours. Lyse the cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Hoxa9, Meis1, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify changes in protein expression.
Cell Differentiation Assay
This assay evaluates the ability of MI-3 to induce differentiation in MLL-rearranged leukemia cells by measuring the expression of the myeloid differentiation marker CD11b.
Methodology:
-
Cell Treatment: Treat MLL-rearranged leukemia cells (e.g., MOLM-13) with MI-3 (e.g., 5 µM) or DMSO for 5-7 days.
-
Cell Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with a fluorescently labeled anti-CD11b antibody for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells and analyze them using a flow cytometer.
-
Data Analysis: Determine the percentage of CD11b-positive cells and the mean fluorescence intensity to assess the level of differentiation.
References
- 1. A whole-blood flow cytometric assay for leukocyte CD11b expression using fluorescence signal triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Menin-MLL Inhibitor 3 (MI-3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of Menin-MLL Inhibitor 3 (MI-3), a potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. MI-3 disrupts the critical interaction between menin and the MLL1 protein, which is essential for the oncogenic activity of MLL fusion proteins in acute leukemias.[1][2][3][4][5] These protocols are intended to guide researchers in setting up key in vitro assays to evaluate the efficacy and mechanism of action of MI-3 and similar compounds.
Inhibitor Profile: this compound (MI-3)
MI-3 is a small molecule that competitively binds to menin, thereby blocking its interaction with MLL fusion proteins.[6] This disruption leads to the downregulation of target genes, such as HOXA9 and MEIS1, which are crucial for leukemic cell proliferation and survival.[2][3]
Table 1: Properties of this compound (MI-3)
| Property | Value | Reference |
| CAS Number | 1271738-59-0 | [7] |
| Molecular Formula | C18H25N5S2 | [7] |
| Molecular Weight | 375.55 g/mol | [7] |
| IC50 (Menin-MLL Interaction) | 648 nM | [7][8][9] |
| Kd (Binding Affinity to Menin) | 201 nM | [7] |
| Solubility (25°C) | ≥ 10 mg/mL in DMSO | [7] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [7] |
Preparation of MI-3 for In Vitro Assays
Proper handling and preparation of MI-3 are critical for obtaining reproducible results.
Materials:
-
This compound (MI-3) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
Protocol for Reconstitution:
-
Allow the MI-3 powder to equilibrate to room temperature before opening the vial.
-
To prepare a stock solution (e.g., 10 mM), add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial of MI-3 (MW: 375.55), add 266.3 µL of DMSO.
-
Vortex briefly to fully dissolve the powder. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C.
Preparation of Working Solutions:
-
For cell-based assays, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 0.25%) to minimize solvent-induced toxicity.[8][9]
-
For biochemical assays, dilute the stock solution in the appropriate assay buffer.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Menin-MLL signaling pathway and a general experimental workflow for evaluating MI-3 in vitro.
Caption: Menin-MLL Signaling Pathway and Inhibition by MI-3.
Caption: General Experimental Workflow for In Vitro Evaluation of MI-3.
In Vitro Experimental Protocols
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay measures the ability of MI-3 to disrupt the interaction between menin and a fluorescein-labeled MLL-derived peptide.
Materials:
-
Recombinant human menin protein
-
Fluorescein-labeled MLL peptide (e.g., FITC-MBM1)
-
FP buffer (specific composition may vary, but a common buffer is 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
MI-3 serial dilutions in DMSO
-
384-well black plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a mixture of menin (e.g., 150 nM) and FITC-MBM1 (e.g., 15 nM) in FP buffer.[8][9]
-
Incubate the mixture for 1 hour at room temperature in the dark.[8][9]
-
Add 0.2 µL of serially diluted MI-3 or DMSO control to 20 µL of the protein-peptide mixture in the wells of a 384-well plate.[8][9]
-
Measure the fluorescence polarization using a plate reader with excitation at 495 nm and emission at 525 nm.[8][9]
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.
Cell Proliferation and Viability Assays
These assays determine the effect of MI-3 on the growth and viability of MLL-rearranged leukemia cell lines (e.g., MV-4-11, MOLM-13) compared to control cell lines (lacking MLL rearrangements).
Materials:
-
MLL-rearranged and control leukemia cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MI-3 working solutions
-
96-well clear plates
-
MTT or similar cell viability reagent
-
Plate reader
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well).
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with a range of MI-3 concentrations or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Colony Formation Assay
This assay assesses the effect of MI-3 on the self-renewal capacity of leukemic progenitor cells.
Materials:
-
Murine bone marrow cells transduced with an MLL fusion protein (e.g., MLL-AF9)[8][9]
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., IL-3)[8][9]
-
MI-3 working solutions
-
12-well plates
Protocol:
-
Plate transduced bone marrow cells (e.g., 5 x 10^3 cells/mL) in methylcellulose medium containing either MI-3 or DMSO control in 12-well plates.[8][9]
-
Incubate the plates at 37°C in a humidified incubator.
-
After 6 days, stain the colonies with iodonitrotetrazolium chloride (INT) and count the number of colonies.[8][9]
-
For replating experiments, collect colonies from the first round before staining, wash, and replate in fresh methylcellulose medium with the respective treatments to assess long-term self-renewal.[8][9]
Apoptosis Assay
This assay quantifies the induction of apoptosis by MI-3 in leukemia cells.
Materials:
-
Leukemia cell lines
-
MI-3 working solutions
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Treat cells with MI-3 or DMSO for a specified time (e.g., 48 or 72 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to measure changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with MI-3.
Materials:
-
Leukemia cell lines
-
MI-3 working solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Treat cells with MI-3 or DMSO for a defined period (e.g., 24 or 48 hours).
-
Isolate total RNA from the cells using an appropriate RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in MI-3-treated cells compared to control-treated cells.
Quantitative Data Summary
The following table summarizes the in vitro activity of MI-3 and other relevant Menin-MLL inhibitors.
Table 2: In Vitro Activity of Selected Menin-MLL Inhibitors
| Inhibitor | Assay | Cell Line / System | IC50 / GI50 | Reference |
| MI-3 | Menin-MLL FP Assay | Biochemical | 648 nM | [7][8][9] |
| MI-2 | Menin-MLL FP Assay | Biochemical | 446 nM | [2] |
| MI-463 | Menin-MLL FP Assay | Biochemical | 15.3 nM | [2] |
| MI-503 | Menin-MLL FP Assay | Biochemical | 14.7 nM | [2][10] |
| MI-503 | Cell Proliferation | HepG2 (Liver Cancer) | ~14 nM | [2][10] |
| MIV-6 | Menin-MLL FP Assay | Biochemical | 67 nM | [11] |
| MIV-6 | Cell Proliferation | MLL-AF9 transformed BMCs | 1.1 µM | [4][11] |
| VTP50469 | Cell Proliferation | MLL-r leukemia cells | 13-37 nM | [3] |
| DS-1594 | Menin-MLL FP Assay | Biochemical | 1.4 nM | [3] |
| D0060-319 | Menin-MLL FP Assay | Biochemical | 7.46 nM | [6] |
| D0060-319 | Cell Proliferation | MV4-11 | 4.0 nM | [6] |
| D0060-319 | Cell Proliferation | MOLM-13 | 1.7 nM | [6] |
These protocols and data provide a comprehensive resource for researchers to effectively design and execute in vitro studies with this compound and to contextualize their findings within the broader landscape of Menin-MLL inhibitor development.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying MI-3 Effects Using Lentiviral Transduction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-3 is a potent small molecule inhibitor that targets the interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are hallmark drivers of a particularly aggressive subset of acute leukemias.[3][4] By disrupting the menin-MLL complex, MI-3 effectively suppresses the expression of downstream target genes like HOXA9 and MEIS1, leading to a halt in leukemic cell proliferation, induction of apoptosis, and cellular differentiation.[1][4][5] Lentiviral transduction offers a robust and efficient method for generating stable cell line models that express MLL fusion proteins, thereby providing a valuable platform to investigate the mechanism and efficacy of MI-3 and other menin-MLL interaction inhibitors. These models are instrumental for preclinical drug evaluation and for dissecting the molecular pathways involved in MLL-rearranged leukemia.
Data Presentation
Table 1: In Vitro Efficacy of MI-3
| Parameter | Value | Cell Lines | Conditions | Reference |
| IC50 (Menin-MLL Interaction) | 648 nM | N/A (Biochemical Assay) | Fluorescence Polarization Assay | [1][2][5] |
| Kd (Binding Affinity to Menin) | 201 nM | N/A (Biochemical Assay) | Not Specified | [5] |
| GI50 (Cell Proliferation) | ~5 µM | MLL-AF9 & MLL-ENL transduced murine BMCs | 72 hours treatment | [4] |
| Apoptosis Induction | Dose-dependent increase in Annexin V positive cells | MV4;11 | 12.5-50 µM for 48 hours | [5] |
| Gene Expression Modulation | Substantially reduced HOXA9 and MEIS1 expression | THP-1 | 6.25-25 µM for 6 days | [4][5] |
Table 2: MI-3 Treatment Protocols for In Vitro Assays
| Assay | Cell Line | MI-3 Concentration Range | Incubation Time | Readout | Reference |
| Cell Viability (MTT Assay) | KOPN-8, MV4;11 | 0 - 20 µM | 72 hours | Cell Viability | [6] |
| Apoptosis (Annexin V/PI Staining) | MV4;11 | 12.5 - 50 µM | 48 hours | Flow Cytometry | [5] |
| Colony Formation Assay | MLL-AF9 transduced murine BMCs | ~20 µM | 6-12 days | Colony Count | [2] |
| Gene Expression (qRT-PCR) | THP-1 | 6.25 - 25 µM | 6 days | mRNA levels of HOXA9, MEIS1 | [4][5] |
| Co-Immunoprecipitation | HEK293 cells expressing MLL-AF9 | 12.5 - 50 µM | Not Specified | Disruption of menin-MLL-AF9 interaction | [3][5] |
Signaling Pathway
Caption: MI-3 disrupts the menin-MLL fusion protein interaction, inhibiting leukemogenic gene expression.
Experimental Workflows
Lentiviral Transduction Workflow
Caption: Workflow for creating and validating MLL-fusion expressing cell lines for MI-3 studies.
Experimental Protocols
Protocol 1: Lentiviral Production of MLL-Fusion Constructs
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Lentiviral transfer plasmid encoding the MLL-fusion protein of interest (e.g., MLL-AF9) with a selection marker (e.g., puromycin resistance)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In one tube, mix the packaging, envelope, and transfer plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20-30 minutes at room temperature.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 24 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Virus Harvest: 48 to 72 hours post-transfection, collect the cell culture supernatant.
-
Virus Filtration and Concentration: Centrifuge the supernatant to pellet cell debris, and then filter it through a 0.45 µm filter. For increased transduction efficiency, concentrate the virus using methods like ultracentrifugation or a commercially available concentration reagent.
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Leukemia Cells
Materials:
-
Target leukemia cells (e.g., primary AML cells, murine bone marrow cells, or established cell lines like KOPN-8)
-
Concentrated lentivirus encoding MLL-fusion protein
-
Complete culture medium appropriate for the target cells
-
Polybrene or protamine sulfate
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Cell Plating: Plate the target cells at an appropriate density in a 6-well or 12-well plate. For suspension cells, a density of 5 x 10^3 cells/mL can be used.[2]
-
Transduction:
-
Add polybrene (final concentration of 4-8 µg/mL) or protamine sulfate to the cells to enhance transduction efficiency.[7]
-
Add the lentiviral particles to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal concentration for your specific cell type.
-
Incubate the cells with the virus for 24 to 72 hours at 37°C. For sensitive primary cells, the incubation time with the virus can be reduced.[7]
-
-
Medium Change: After the incubation period, remove the virus-containing medium by centrifugation and resuspend the cells in fresh complete medium.
-
Selection: 24 to 48 hours after removing the virus, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration should be predetermined by generating a kill curve for the parental cell line.
-
Expansion: Culture the cells in the selection medium, replacing the medium every 2-3 days, until a stable, resistant population of cells is established.
-
Validation: Confirm the expression of the MLL-fusion protein in the transduced cells using Western blot or qRT-PCR.
Protocol 3: Cell Viability Assay to Measure MI-3 Effects
Materials:
-
Lentivirally transduced MLL-fusion expressing cells
-
Parental control cells
-
MI-3 (and a negative control compound, if available)
-
96-well plates
-
MTT reagent or other viability assay reagent (e.g., CellTiter-Glo)
-
DMSO (for dissolving MI-3)
Procedure:
-
Cell Seeding: Seed the transduced and control cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Prepare serial dilutions of MI-3 in the culture medium. Add the diluted MI-3 to the appropriate wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C.[6]
-
Viability Measurement:
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the MI-3 concentration to calculate the GI50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Troubleshooting & Optimization
Technical Support Center: Menin-MLL Inhibitor 3 (MMI-3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical Menin-MLL Inhibitor 3 (MMI-3). The information is compiled from published data on various Menin-MLL inhibitors and is intended to serve as a practical guide for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MMI-3?
A1: MMI-3 is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2] In MLL-rearranged (MLL-r) leukemias, the fusion of the MLL gene with other partner genes creates oncogenic fusion proteins that are dependent on their interaction with Menin to drive leukemogenesis.[1][2][3] MMI-3 competitively binds to Menin in the MLL binding pocket, thereby displacing MLL fusion proteins.[4][5] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells.[6][7][8] Ultimately, this inhibition of the Menin-MLL interaction induces apoptosis and differentiation in MLL-r leukemia cells.[1][9]
Q2: What are the known on-target effects of MMI-3 in MLL-rearranged cancer cell lines?
A2: The primary on-target effects of MMI-3 in MLL-rearranged (MLL-r) cancer cell lines include:
-
Disruption of the Menin-MLL Complex: MMI-3 directly binds to Menin, preventing its interaction with MLL fusion proteins.[4][9]
-
Downregulation of Target Genes: Significant reduction in the expression of MLL target genes, most notably HOXA9 and MEIS1.[6][7][8]
-
Inhibition of Cell Proliferation: Potent and selective growth inhibition of cancer cell lines harboring MLL rearrangements.[4][6]
-
Induction of Apoptosis: Programmed cell death is triggered in MLL-r cells following treatment.[1][10]
-
Induction of Differentiation: MMI-3 can induce leukemic cells to differentiate into more mature cell types.[9][11]
Q3: What are the potential off-target effects of MMI-3?
A3: While MMI-3 is designed for high selectivity, potential off-target effects have been noted with Menin-MLL inhibitors. These can include:
-
Cytochrome P450 (CYP) Liabilities: Some Menin-MLL inhibitors have been shown to interact with CYP enzymes, which can affect their metabolism and potentially lead to drug-drug interactions.[4]
-
Cardiac Ion Channel Inhibition: Certain small molecule inhibitors can cause off-target effects on cardiac ion channels, leading to QT prolongation. For instance, the Menin inhibitor revumenib has been associated with grade 3 QT prolongation in a subset of patients.[12]
-
Kinase Inhibition: Although not the primary target, some small molecules can exhibit off-target inhibition of various kinases.[13][14] Comprehensive kinase profiling is essential to identify such activities.
-
Interaction with other protein complexes: Menin is a scaffold protein and interacts with other proteins besides MLL, such as JunD.[6] High concentrations of MMI-3 might interfere with these other interactions.
Q4: How can I assess the selectivity of MMI-3 in my experiments?
A4: To assess the selectivity of MMI-3, a multi-faceted approach is recommended:
-
Cell Line Panel Screening: Test the anti-proliferative activity of MMI-3 across a panel of cell lines, including MLL-rearranged lines and those with wild-type MLL, to demonstrate selective efficacy.[4][6]
-
Target Engagement Assays: Utilize techniques like co-immunoprecipitation (Co-IP) to show the disruption of the Menin-MLL interaction specifically in treated cells.[5][9]
-
Gene Expression Analysis: Perform RNA-sequencing or qRT-PCR to confirm the specific downregulation of MLL target genes (HOXA9, MEIS1) without global, non-specific changes in gene expression.[4][6]
-
Kinase Profiling: Screen MMI-3 against a broad panel of kinases to identify any potential off-target kinase inhibition.[13][15]
-
Competitive Binding Assays: Use radioligand binding assays for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to rule out other significant off-target binding.[16]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for MMI-3 in MLL-rearranged cell lines.
| Possible Cause | Troubleshooting Step |
| Cell line integrity and passage number | Ensure cell lines are obtained from a reputable source and use low passage numbers for experiments. Perform regular cell line authentication. |
| Assay variability | Standardize cell seeding density, treatment duration, and the specific proliferation assay used (e.g., MTT, CellTiter-Glo). Run appropriate positive and negative controls in every experiment. |
| Compound stability and solubility | Prepare fresh stock solutions of MMI-3 and avoid repeated freeze-thaw cycles. Confirm the solubility of MMI-3 in your cell culture medium. |
| Cellular resistance | Investigate potential mechanisms of acquired resistance, such as mutations in the MEN1 gene that could alter the drug binding site.[17] |
Issue 2: High levels of cell death observed in non-MLL rearranged (wild-type) cell lines.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | The observed toxicity may be due to off-target effects. Perform a comprehensive off-target screening, including a broad kinase panel and other safety-related targets.[15][18] |
| High compound concentration | Perform a dose-response curve to determine if the toxicity is only observed at high concentrations. Use the lowest effective concentration that maintains on-target activity. |
| Non-specific cellular stress | Evaluate markers of general cellular stress to determine if the observed toxicity is a specific or a general effect. |
Issue 3: Lack of correlation between Menin-MLL disruption and downstream gene expression changes.
| Possible Cause | Troubleshooting Step |
| Timing of analysis | The kinetics of Menin-MLL inhibition and subsequent changes in gene expression can vary. Perform a time-course experiment to assess both protein-protein interaction disruption and gene expression changes at multiple time points.[4] |
| Suboptimal experimental conditions for Co-IP or qPCR | Optimize your co-immunoprecipitation protocol to ensure efficient pulldown of the Menin-MLL complex. For qPCR, validate your primers for efficiency and specificity. |
| Alternative signaling pathways | Investigate if other signaling pathways are compensating for the inhibition of the Menin-MLL axis in your specific cell line. |
| Incorrect mechanism of action | While unlikely for a well-characterized inhibitor class, consider the possibility of an alternative mechanism of action if on-target effects cannot be consistently demonstrated. |
Quantitative Data
Table 1: In Vitro Potency of Various Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Inhibitor | Cell Line | MLL Translocation | IC50 (nM) | Reference |
| MI-2 | MV-4-11 | MLL-AF4 | 446 | [10] |
| MI-3 | MV-4-11 | MLL-AF4 | 648 | [10] |
| MI-503 | MV-4-11 | MLL-AF4 | 14.7 | [6] |
| MI-538 | MV-4-11 | MLL-AF4 | 21 | [6] |
| M-525 | MV-4-11 | MLL-AF4 | 3 | [6] |
| MI-3454 | MOLM13 | MLL-AF9 | 7-27 | [6] |
| M-1121 | MOLM-13 | MLL-AF9 | 51.5 | [6] |
| VTP50469 | MOLM13 | MLL-AF9 | Low nM range | [4] |
Note: The IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50% and can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction
-
Cell Lysis: Treat MLL-rearranged cells (e.g., MOLM13) with MMI-3 or DMSO (vehicle control) for the desired time. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against a component of the complex (e.g., anti-Flag if using a Flag-tagged MLL fusion protein) overnight at 4°C.[5]
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Menin and the MLL fusion protein to detect the interaction. A decrease in the co-precipitated protein in the MMI-3 treated sample compared to the control indicates disruption of the interaction.[9]
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Analyze Target Gene Occupancy
-
Cross-linking: Treat cells with MMI-3 or DMSO. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against Menin or MLL overnight at 4°C.
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and wash to remove non-specific DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of target genes like HOXA9 to quantify the amount of precipitated DNA. A reduction in the amount of amplified DNA in the MMI-3 treated sample indicates decreased occupancy of Menin/MLL at the target gene promoter.[4]
Visualizations
Caption: Mechanism of action of MMI-3 in MLL-rearranged leukemia.
Caption: Workflow for identifying off-target effects of MMI-3.
Caption: Logical workflow for troubleshooting inconsistent MMI-3 results.
References
- 1. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Menin-MLL Inhibitor 3 (MI-3)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the Menin-MLL inhibitor 3 (MI-3). The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on improving the solubility of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound (MI-3) and what is its mechanism of action?
This compound (MI-3) is a potent and specific small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) proteins.[1][2][3] MLL fusion proteins are oncogenic drivers in certain types of acute leukemia.[4][5][6] The interaction with Menin is critical for the leukemogenic activity of these MLL fusion proteins.[4][6] MI-3 binds to Menin, disrupting the Menin-MLL interaction and thereby inhibiting the expression of downstream target genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[2][4] This leads to cell differentiation and apoptosis in leukemia cells harboring MLL rearrangements.[2][7]
2. What are the known solubility properties of MI-3?
MI-3 is a hydrophobic compound with limited aqueous solubility. Its solubility in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 19 mg/mL[1] | 50.59 mM | Fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| Ethanol | 19 mg/mL[1] | 50.59 mM | --- |
| Water | Insoluble[1] | --- | --- |
3. How can I prepare a stock solution of MI-3?
To prepare a high-concentration stock solution, dissolve MI-3 in fresh, anhydrous DMSO to a concentration of 10-20 mg/mL. For example, to make a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of MI-3. Gentle warming and vortexing may be required to fully dissolve the compound. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
4. What are the recommended starting concentrations for in vitro assays?
The effective concentration of MI-3 in cell-based assays can vary depending on the cell line and assay duration. For initial experiments, a concentration range of 0.1 µM to 10 µM is a reasonable starting point. For example, in colony formation assays with MLL-AF9 transformed bone marrow cells, MI-3 has been shown to be effective at concentrations around 5 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Precipitation of MI-3 in Aqueous Buffers or Cell Culture Media
Q: I observed precipitation when I diluted my DMSO stock solution of MI-3 into my aqueous buffer or cell culture medium. What can I do to prevent this?
A: This is a common issue with hydrophobic compounds like MI-3. Here are several strategies to address this problem:
-
Decrease the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.
-
Use a Pre-warmed Medium: Adding the MI-3 stock solution to a pre-warmed (37°C) aqueous medium can sometimes improve solubility and prevent immediate precipitation.
-
Increase the Volume of the Aqueous Phase: Instead of adding a small volume of concentrated stock to a small volume of buffer, try adding the stock to a larger volume of the final aqueous solution while vortexing to ensure rapid mixing.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in a solvent that is miscible with both DMSO and your final aqueous medium. For example, you could perform an intermediate dilution in ethanol before the final dilution in your aqueous buffer.
-
Formulation with Pluronic F-68: For in vitro studies, a stock solution of Pluronic F-68 (a non-ionic surfactant) can be prepared in water. A small amount of this can be added to your final aqueous solution before adding the MI-3 stock to help maintain its solubility.
-
Consider Co-solvents: For certain in vitro assays where it does not interfere with the experimental outcome, the use of co-solvents like polyethylene glycol (PEG) or propylene glycol at low concentrations in the final solution might be an option. However, their effects on the cells should be carefully evaluated.
Issue 2: Low Bioavailability in In Vivo Experiments
Q: I am observing low or variable efficacy of MI-3 in my animal studies. Could this be related to poor solubility and bioavailability?
A: Yes, the poor aqueous solubility of MI-3 can lead to low and inconsistent absorption after oral administration. Here are some formulation strategies to improve its bioavailability for in vivo studies:
-
Suspension in Carboxymethylcellulose (CMC): A common method for oral gavage is to prepare a homogeneous suspension of the compound in an aqueous vehicle containing a suspending agent like sodium carboxymethylcellulose (CMC-Na).
-
Co-solvent/Oil-based Formulation: For oral or injection routes, a co-solvent system can be used. A typical formulation involves dissolving MI-3 in DMSO and then further diluting it in a vehicle like corn oil.[1]
Experimental Protocols
Protocol 1: Preparation of MI-3 Formulation for Oral Gavage in Mice (CMC-Na Suspension)
This protocol provides a general guideline for preparing a suspension of MI-3 for oral administration in animal studies.
Materials:
-
This compound (MI-3) powder
-
Sodium carboxymethylcellulose (CMC-Na)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add the CMC-Na powder to the water while stirring vigorously to prevent clumping. It may take some time for the CMC-Na to fully dissolve.
-
Weigh the Compound: Accurately weigh the required amount of MI-3 powder based on the desired final concentration and the total volume of the formulation needed for the study.
-
Trituration: Add a small amount of the 0.5% CMC-Na vehicle to the MI-3 powder in a mortar and triturate with a pestle to form a smooth paste. This step is crucial to ensure the particles are well-wetted and to prevent aggregation.
-
Suspension: Gradually add the remaining 0.5% CMC-Na vehicle to the paste while continuously stirring or homogenizing until a uniform suspension is achieved.
-
Final Volume and Storage: Adjust the final volume with the 0.5% CMC-Na vehicle and stir the suspension for at least 15-30 minutes before administration to ensure homogeneity. This formulation should be prepared fresh daily.
Example Calculation: To prepare a 10 mg/mL suspension for a 10 mL total volume:
-
Weigh 100 mg of MI-3.
-
Prepare 10 mL of 0.5% CMC-Na solution (50 mg of CMC-Na in 10 mL of sterile water).
-
Follow the procedure above.
Protocol 2: Preparation of MI-3 Formulation for Injection (DMSO/Corn Oil)
This protocol describes the preparation of a solution of MI-3 for injection, typically for subcutaneous or intraperitoneal administration.
Materials:
-
This compound (MI-3) powder
-
Anhydrous DMSO
-
Sterile corn oil
-
Sterile vials and syringes
Procedure:
-
Dissolve in DMSO: Dissolve the required amount of MI-3 in a small volume of anhydrous DMSO. Ensure the compound is completely dissolved. For example, you can prepare a concentrated stock solution of 20 mg/mL in DMSO.[1]
-
Dilute with Corn Oil: In a sterile vial, add the desired volume of sterile corn oil.
-
Mix the Formulation: While vortexing the corn oil, slowly add the MI-3/DMSO solution to the corn oil. A common final formulation might consist of 5-10% DMSO in corn oil.[1]
-
Ensure Homogeneity: Continue to vortex the mixture until a clear and homogeneous solution is obtained.
-
Administration: This formulation should be used immediately after preparation.
Example Calculation: To prepare 1 mL of a 1 mg/mL solution with 5% DMSO:
-
Prepare a 20 mg/mL stock of MI-3 in DMSO.
-
In a sterile vial, take 950 µL of sterile corn oil.
-
Add 50 µL of the 20 mg/mL MI-3/DMSO stock to the corn oil while vortexing. This will result in a final concentration of 1 mg/mL MI-3 in 5% DMSO/95% corn oil.
Signaling Pathways and Experimental Workflows
Menin-MLL Signaling Pathway
The following diagram illustrates the central role of the Menin-MLL interaction in leukemogenesis and the mechanism of action of MI-3.
Caption: The Menin-MLL signaling pathway and the inhibitory action of MI-3.
General Experimental Workflow for In Vitro Efficacy Testing
The diagram below outlines a typical workflow for evaluating the in vitro efficacy of a novel inhibitor like MI-3.
Caption: A generalized workflow for in vitro testing of a cancer inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MI-3 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MI-3, a potent menin-MLL inhibitor, in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of MI-3 concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is MI-3 and what is its mechanism of action?
A1: MI-3 is a small molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2][3] MLL fusion proteins are potent oncogenic drivers in certain types of leukemia.[1][4] Menin is a critical cofactor for the leukemogenic activity of MLL fusion proteins.[2][3] MI-3 works by binding to menin and disrupting its interaction with MLL, thereby inhibiting the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1.[1][2] This leads to the downregulation of their expression, which in turn inhibits cancer cell proliferation and induces apoptosis.[5][6]
Q2: What is the recommended starting concentration for MI-3 in cell culture?
A2: The optimal concentration of MI-3 is cell-line dependent. A good starting point is to perform a dose-response experiment. Based on published data, effective concentrations for growth inhibition in sensitive cell lines like KOPN-8 and MV4;11 range from 0.4 µM to 1.6 µM for a 72-hour treatment.[5] For inhibiting the menin-MLL-AF9 interaction in HEK293 cells, concentrations between 12.5 µM and 50 µM have been used.[5] The reported IC50 value for MI-3 is approximately 648 nM.[5]
Q3: How should I prepare and store MI-3 stock solutions?
A3: MI-3 is soluble in DMSO.[6] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in fresh, anhydrous DMSO. To aid dissolution, gentle warming and/or sonication can be used.[5] It is crucial to use a fresh, moisture-free stock of DMSO, as absorbed moisture can reduce the solubility of the compound.[6] Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Q4: How stable is MI-3 in cell culture medium?
A4: The stability of small molecules in cell culture media can be influenced by various components within the media.[8][9] While specific stability data for MI-3 in various media is not extensively published, it is good practice to prepare fresh dilutions of MI-3 in your cell culture medium for each experiment from a frozen DMSO stock. For longer-term experiments, consider replenishing the medium with fresh MI-3 every 2-3 days to maintain a consistent concentration.
Q5: What are the potential off-target effects of MI-3?
A5: While MI-3 is designed to be a specific inhibitor of the menin-MLL interaction, the possibility of off-target effects should be considered, as is the case with many small molecule inhibitors.[10][11] Some menin-MLL inhibitors have been shown to have off-target activity against other proteins, such as kinases.[1] It is advisable to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of menin-MLL inhibition. This can include using a structurally related but inactive compound as a negative control or validating the downstream effects on known target genes like HOXA9 and MEIS1.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no efficacy of MI-3 | Suboptimal Concentration: The concentration of MI-3 may be too low for your specific cell line. | Perform a dose-response curve to determine the optimal effective concentration for your cells. Start with a broad range (e.g., 0.1 µM to 50 µM) and narrow it down based on the initial results. |
| Cell Line Insensitivity: Not all cell lines are sensitive to menin-MLL inhibition. Sensitivity is often correlated with the presence of MLL rearrangements or specific mutations like NPM1c. | Confirm the genetic background of your cell line. Use a known sensitive cell line (e.g., MOLM-13, MV4;11) as a positive control. | |
| Incorrect Compound Handling: The compound may have degraded due to improper storage or handling. | Ensure that the MI-3 stock solution was prepared in anhydrous DMSO and stored in aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles. | |
| Precipitation in Media: MI-3 may precipitate when diluted into aqueous cell culture medium. | To avoid precipitation, first dilute the concentrated DMSO stock solution in a smaller volume of DMSO before adding it to the final volume of aqueous medium. Ensure the final DMSO concentration in your culture is low (typically <0.5%) and include a vehicle control (medium with the same DMSO concentration). | |
| High Cell Death/Toxicity | Concentration Too High: The concentration of MI-3 may be cytotoxic to your cells. | Lower the concentration of MI-3. Refer to your dose-response curve to find a concentration that is effective but not overly toxic. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line (generally <0.5%). | |
| Inconsistent Results | Variability in Cell Plating: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Ensure accurate and consistent cell seeding densities across all wells and experiments. |
| Compound Stability: The compound may be degrading in the culture medium over the course of a long experiment. | For experiments longer than 48-72 hours, consider replenishing the media with fresh MI-3. |
Data Presentation
Table 1: In Vitro Efficacy of MI-3 in Various Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| KOPN-8, MV4;11 | Cell Viability | 0 - 1.6 µM | 72 hours | Dose-dependent growth inhibition | [5] |
| ME-1 | Cell Viability | Not specified | 72 hours | Effective growth inhibition | [5] |
| HEK293 | Menin-MLL-AF9 Interaction | 12.5 - 50 µM | Not specified | Effective inhibition of interaction | [5] |
| MV4;11 | Apoptosis (Annexin V) | 12.5 - 50 µM | 48 hours | Dose-dependent increase in apoptosis | [5] |
| THP-1 | Gene Expression (HOXA9, MEIS1) | 6.25 - 25 µM | 6 days | Substantially reduced expression | [5] |
| MLL-AF9 transduced BMC | Cell Proliferation | ~5 µM (GI50) | Not specified | Blocked proliferation |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow adherent cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of MI-3 in your cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of MI-3. Include a vehicle control (medium with the same concentration of DMSO as the highest MI-3 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for HOXA9 and MEIS1
-
Cell Lysis: After treating cells with MI-3 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HOXA9 and MEIS1 (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
-
Cell Lysis: Lyse MI-3 treated and control cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either menin or an MLL fusion protein component (e.g., Flag-tag if overexpressed) overnight at 4°C. A control IgG antibody should be used in parallel.
-
Immune Complex Capture: Add protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against menin and the MLL fusion protein component to assess their interaction.
Mandatory Visualizations
Caption: Menin-MLL signaling pathway and the inhibitory action of MI-3.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting poor efficacy of Menin-MLL inhibitor 3 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor in vivo efficacy with the Menin-MLL inhibitor 3 (MI-3).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing minimal to no tumor regression in our MLL-rearranged leukemia xenograft model after treatment with MI-3. What are the potential causes?
A1: Poor in vivo efficacy of MI-3 can stem from several factors, ranging from suboptimal experimental design to the development of biological resistance. Here is a checklist of potential issues to investigate:
-
Inhibitor Bioavailability and Stability: MI-3, like many small molecules, may have suboptimal pharmacokinetic properties. It's crucial to verify its solubility, stability in the chosen vehicle, and bioavailability in your animal model.
-
Dosing and Administration Regimen: The dose, frequency, and route of administration are critical. An insufficient dose or a schedule that doesn't maintain adequate plasma concentration above the IC50 can lead to treatment failure.
-
Target Engagement: It is essential to confirm that MI-3 is reaching the tumor tissue and binding to its target, Menin. Lack of target engagement in the tumor could be due to poor tissue penetration or rapid metabolism.
-
Resistance Mechanisms: Both intrinsic and acquired resistance can limit the efficacy of Menin-MLL inhibitors. This can include mutations in the MEN1 gene that prevent drug binding or activation of alternative oncogenic pathways.[1][2][3]
Q2: What are the key properties of MI-3 and how do they compare to other Menin-MLL inhibitors?
A2: MI-3 is a potent inhibitor of the Menin-MLL interaction.[4] Its in vitro potency is comparable to other well-characterized inhibitors. Below is a summary of its properties alongside other compounds in the same class.
| Compound | IC50 (nM) | Kd (nM) | Notes |
| MI-3 | 648[4] | 201[4] | Potent Menin-MLL inhibitor. |
| MI-2 | 446 | - | An earlier analog of MI-3.[5] |
| MI-463 | 15.3 | - | Optimized analog with improved properties for in vivo studies.[6][7] |
| MI-503 | 14.7 | 9.3 | Orally bioavailable and effective in mouse models of MLL leukemia.[6][7][8] |
| VTP50469 | - | - | Potent and selective inhibitor with demonstrated in vivo efficacy.[9] |
Q3: How can we confirm that MI-3 is engaging the Menin-MLL target in our in vivo model?
A3: Confirming target engagement is a critical step in troubleshooting. This can be achieved by assessing the downstream effects of Menin-MLL inhibition. The primary mechanism of action of these inhibitors is the disruption of the Menin-KMT2A (MLL) complex, leading to the downregulation of target genes like HOXA9 and MEIS1.[10][11]
We recommend performing the following analyses on tumor samples from treated and control animals:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of HOXA9, MEIS1, and other known MLL target genes such as PBX3 and MEF2C.[1][7] A significant reduction in the expression of these genes in the MI-3 treated group would indicate target engagement.
-
Western Blotting: Assess the protein levels of HOXA9 and MEIS1. A corresponding decrease in protein expression should be observed.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to determine if MI-3 displaces Menin and MLL from the promoter regions of target genes like HOXA9.[9]
Q4: What are the known mechanisms of resistance to Menin-MLL inhibitors, and how can we test for them?
A4: Resistance to Menin-MLL inhibitors is an emerging challenge. The most well-characterized mechanisms are:
-
Mutations in the MEN1 Gene: Specific point mutations in the MEN1 gene can prevent the inhibitor from binding to the Menin protein, while still allowing the interaction with MLL.[2][12] These mutations have been identified in patients with acquired resistance to Menin inhibitors.[2]
-
Activation of Alternative Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that bypass the need for Menin-MLL signaling. One such pathway involves the aberrant activation of MYC.[1]
To investigate these resistance mechanisms, you can:
-
Sequence the MEN1 gene in tumor samples from non-responding animals to check for mutations at the drug-binding interface.
-
Perform RNA-sequencing on resistant and sensitive tumors to identify upregulated oncogenic pathways.
-
Consider combination therapies. For instance, combining Menin inhibitors with other agents like Venetoclax may overcome some forms of resistance.[1]
Visual Guides and Workflows
Menin-MLL Signaling and Inhibition Pathway
Caption: Mechanism of MI-3 Action.
In Vivo Efficacy Troubleshooting Workflow
Caption: Troubleshooting Decision Tree.
Detailed Experimental Protocols
Protocol 1: Western Blot for HOXA9 and MEIS1 Expression in Tumor Tissue
-
Tissue Homogenization:
-
Excise tumors from MI-3 treated and vehicle control animals.
-
Snap-freeze in liquid nitrogen and store at -80°C.
-
Homogenize ~30 mg of frozen tumor tissue in 500 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10-12% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of HOXA9 and MEIS1 to the loading control.
-
Compare the normalized expression levels between the MI-3 treated and vehicle control groups.
-
Protocol 2: qRT-PCR for MLL Target Gene Expression
-
RNA Extraction:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Extract total RNA from ~20-30 mg of tumor tissue using TRIzol reagent or a column-based RNA extraction kit, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
-
Quantitative PCR:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, ACTB), and the diluted cDNA template.
-
Run the qPCR reaction on a real-time PCR system with appropriate cycling conditions.
-
Include a no-template control for each primer set.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the MI-3 treated group to the vehicle control group.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. MEN1 mutations mediate clinical resistance to menin inhibition. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. ashpublications.org [ashpublications.org]
Menin-MLL inhibitor 3 cytotoxicity in non-target cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. The focus is on addressing potential issues related to cytotoxicity in non-target cells during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our non-MLL rearranged (wild-type) control cell line. Is this expected?
A1: While Menin-MLL inhibitors are designed to be highly selective for cells with KMT2A (MLL) rearrangements or NPM1 mutations, some off-target cytotoxicity can occur, particularly at higher concentrations.
-
Troubleshooting Steps:
-
Confirm Inhibitor Concentration: Verify the final concentration of the inhibitor in your assay. An error in dilution calculations is a common source of unexpected toxicity.
-
Review Published IC50/GI50 Data: Compare your working concentration to the published 50% inhibitory concentrations (IC50) or 50% growth inhibition (GI50) values for both target and non-target cell lines (see Table 1). Many inhibitors show a significant therapeutic window, with GI50 values in non-target lines being orders of magnitude higher than in sensitive lines[1][2]. For example, the inhibitor M-89 showed a potent IC50 of 25-54 nM in MLL-rearranged cells but only 10.2 µM in the non-target HL-60 cell line[1].
-
Perform a Dose-Response Curve: If you haven't already, run a full dose-response experiment on both your target and non-target cell lines to determine the GI50 for each. This will establish the therapeutic window in your specific system.
-
Assess Assay Duration: Prolonged exposure (e.g., beyond 7 days) can lead to increased off-target effects. Consider a shorter time course if appropriate for your experimental goals.
-
Cell Line Specific Sensitivity: Some cell lines, even without the target mutations, may have unique sensitivities. The inhibitor VTP50469, for instance, was shown to have no effect on several tested cell lines without MLL-rearrangements, highlighting its high selectivity[3]. However, it's crucial to characterize your specific cell model.
-
Q2: How can we distinguish between specific on-target effects and non-specific cytotoxicity in our experiments?
A2: This is a critical validation step. The goal is to confirm that the observed cellular effects are due to the inhibition of the Menin-MLL interaction and not an unrelated off-target effect.
-
Recommended Approaches:
-
Use a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of your inhibitor. A true on-target effect should not be observed with the inactive control[2].
-
Gene Expression Analysis: The primary mechanism of Menin-MLL inhibitors is the downregulation of key target genes like HOXA9 and MEIS1.[4] Use qRT-PCR or RNA-seq to confirm that your inhibitor reduces the expression of these genes in sensitive cells but not in resistant, non-target cells. Treatment with inhibitors like VTP50469 has been shown to rapidly suppress MLL-fusion target gene expression[3].
-
Induction of Differentiation: On-target activity should lead to the differentiation of MLL-rearranged leukemia cells. You can assess this by monitoring the expression of myeloid differentiation markers such as CD11b and MNDA using flow cytometry or observing morphological changes[2][5].
-
Apoptosis and Cell Cycle Analysis: On-target effects in sensitive cells typically include the induction of apoptosis and cell cycle arrest. These can be measured using Annexin V/PI staining and cell cycle analysis via flow cytometry[4].
-
Q3: What are the known clinical side effects or toxicities related to Menin-MLL inhibitors that might be relevant to our preclinical studies?
A3: In clinical trials, the most notable toxicities are generally manageable and provide insight into the on-target effects of these drugs.
-
Differentiation Syndrome: This is a common on-target toxicity where the rapid differentiation of leukemic blasts leads to a systemic inflammatory response.[6][7][8] While primarily a clinical observation, high levels of differentiation in in vitro or in vivo models could impact experimental readouts.
-
QTc Prolongation: This has been specifically noted for the inhibitor revumenib and is an important safety parameter in clinical settings.[4][6] This is less of a concern for typical in vitro cell-based assays but should be considered for in vivo animal studies, especially those involving cardiovascular measurements.
-
Other Adverse Events: Other reported events in clinical trials for inhibitors like revumenib and ziftomenib include febrile neutropenia, nausea, and diarrhea[7][8][9]. These are generally related to the patient's underlying condition and treatment but highlight the need for careful monitoring in preclinical animal models.
Q4: Is there data on the cytotoxicity of Menin-MLL inhibitors in normal, non-cancerous primary cells?
A4: Data on normal primary cells is less extensive than for cancer cell lines. However, available preclinical data suggests a favorable safety profile.
-
Normal Hematopoietic Cells: Studies suggest that Menin-MLL inhibition has a minimal effect on normal hematopoiesis, which is a key aspect of their therapeutic window[5]. The inhibitor VTP-50469 was reported to not alter normal peripheral blood counts in animal models[10].
-
Other Normal Cells: One study on the inhibitor MI-503 tested its effect on normal adipose-derived mesenchymal stem cells and observed no substantial impact on cell growth at concentrations up to 6 µM.
-
Recommendation: If your research involves potential translation to a clinical setting, it is highly recommended to perform cytotoxicity profiling on relevant normal primary cells, such as primary human hepatocytes, renal proximal tubule cells, or hematopoietic stem and progenitor cells, to assess the specific off-target potential of your inhibitor.
Quantitative Data on Inhibitor Cytotoxicity
The following table summarizes publicly available data on the in vitro activity of various Menin-MLL inhibitors against both target (KMT2A/MLL-rearranged or NPM1-mutant) and non-target cell lines.
Table 1: In Vitro Potency of Menin-MLL Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Genotype | Assay Type | Potency (IC50/GI50) | Reference |
| VTP-50469 | MOLM13 | MLL-AF9 | Cell Proliferation | ~20 nM (IC50) | [10] |
| RS4;11 | MLL-AF4 | Cell Proliferation | ~20 nM (IC50) | [10] | |
| OCI-AML3 | NPM1-mutant | Cell Proliferation | ~20 nM (IC50) | [10] | |
| K562 | MLL-wt | Cell Proliferation | >10,000 nM (IC50) | ||
| REH | MLL-wt | Cell Proliferation | >10,000 nM (IC50) | ||
| MI-503 | MV4;11 | MLL-AF4 | Cell Growth | 0.57 µM (GI50) | [2] |
| MOLM-13 | MLL-AF9 | Cell Growth | 0.25 µM (GI50) | [2] | |
| K562 | MLL-wt | Cell Growth | >25 µM (GI50) | [2] | |
| HL-60 | MLL-wt | Cell Growth | >25 µM (GI50) | [2] | |
| BAY-155 | MV4;11 | MLL-AF4 | Cell Proliferation | < 5 µM (IC50) | [11] |
| MOLM-13 | MLL-AF9 | Cell Proliferation | < 5 µM (IC50) | [11] | |
| Multiple | Various (non-heme) | Cell Proliferation | > 10 µM (IC50) | [11] | |
| M-89 | MV-4-11 | MLL-AF4 | Cell Growth | 25 nM (IC50) | [1] |
| MOLM-13 | MLL-AF9 | Cell Growth | 54 nM (IC50) | [1] | |
| HL-60 | MLL-wt | Cell Growth | 10.2 µM (IC50) | [1] | |
| MI-2 | MV-4-11 | MLL-AF4 | Cell Growth | 446 nM (IC50) | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
Cells in culture
-
Menin-MLL inhibitor and vehicle control (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of culture medium.
-
Treatment: After allowing cells to adhere (if applicable, typically overnight), add serial dilutions of the Menin-MLL inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the cells or crystals. Add 100-150 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the medium.
-
-
Reading: Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media-only wells) and calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Protocol 2: Annexin V / Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells in culture
-
Menin-MLL inhibitor and vehicle control
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and a binding buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the Menin-MLL inhibitor at the desired concentrations and for the appropriate duration in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells. Combine both fractions.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes and resuspending the pellet.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Visualizations
Signaling & Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of MI-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of MI-3, a potent menin-Mixed Lineage Leukemia (MLL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is MI-3 and why is its oral bioavailability a concern?
A1: MI-3 is a small molecule inhibitor of the menin-MLL protein-protein interaction, a critical driver in certain types of leukemia.[1][2][3][4] Like many small molecule inhibitors, MI-3's effectiveness when administered orally can be limited by poor bioavailability, meaning a low fraction of the administered dose reaches systemic circulation. This can be due to factors such as low aqueous solubility and poor permeability across the intestinal wall.
Q2: What are the key physicochemical properties of MI-3?
A2: Understanding the physicochemical properties of MI-3 is the first step in troubleshooting its oral bioavailability. Key properties are summarized in the table below.
Q3: What are the primary mechanisms that may limit the oral bioavailability of MI-3?
A3: The primary limiting factors for the oral bioavailability of a compound like MI-3 are typically:
-
Poor aqueous solubility: MI-3 is reported to be soluble in DMSO but has low solubility in aqueous solutions, which can limit its dissolution in the gastrointestinal tract.[1][5]
-
Low intestinal permeability: The ability of MI-3 to pass through the intestinal epithelium into the bloodstream may be restricted.
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut wall can actively pump the drug back into the intestinal lumen.
Q4: Have any analogs of MI-3 shown improved oral bioavailability?
A4: Yes, subsequent analogs of MI-3, such as MI-463 and MI-503, were developed with improved pharmacokinetic properties. Notably, MI-463 and MI-503 have demonstrated good oral bioavailability in preclinical mouse models, with values around 45% and 75% respectively.[6] This indicates that the thienopyrimidine scaffold of MI-3 is amenable to chemical modifications to enhance oral absorption.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming the challenges related to MI-3's poor oral bioavailability.
Problem: Low and variable drug exposure in preclinical oral dosing studies.
Step 1: Characterize Physicochemical Properties
A thorough understanding of MI-3's intrinsic properties is fundamental.
Table 1: Physicochemical Properties of MI-3
| Property | Value | Source |
| Molecular Formula | C18H25N5S2 | [1][7][8] |
| Molecular Weight | 375.55 g/mol | [1][7][8] |
| Calculated LogP (XLogP3) | 3.7 | [7] |
| Solubility | DMSO: ≥ 10 mg/mL | [1] |
| PBS (pH 7.4): 6.3 µM (for a similar analog) | [9] |
Step 2: Assess Intestinal Permeability
The Caco-2 cell permeability assay is a standard in vitro model to predict human intestinal absorption.
dot
Caption: Workflow for assessing intestinal permeability using the Caco-2 assay.
Troubleshooting Caco-2 Assay Results:
-
Low Papp value: Suggests poor passive diffusion. Consider formulation strategies to improve solubility and dissolution.
-
High Efflux Ratio (Papp B-A / Papp A-B > 2): Indicates that MI-3 may be a substrate for efflux transporters like P-gp. Co-dosing with a P-gp inhibitor (e.g., verapamil) in the Caco-2 assay can confirm this.
Step 3: Investigate Formulation Strategies
If poor solubility is the primary issue, various formulation strategies can be employed.
Table 2: Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Description | Potential Advantages for MI-3 |
| Particle Size Reduction | Micronization or nanosizing increases the surface area for dissolution. | Simple and effective for dissolution rate-limited absorption. |
| Amorphous Solid Dispersions | Dispersing MI-3 in a polymer matrix in an amorphous state to improve solubility and dissolution. | Can significantly increase aqueous solubility. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve solubility and lymphatic uptake. | Suitable for lipophilic compounds like MI-3 (cLogP ~3.7). |
| Cyclodextrin Complexation | Encapsulating MI-3 within cyclodextrin molecules to enhance its aqueous solubility. | Forms a soluble inclusion complex. |
| Prodrug Approach | Modifying the MI-3 molecule with a promoiety that is cleaved in vivo to release the active drug. | Can improve both solubility and permeability. |
Step 4: In Vivo Pharmacokinetic (PK) Studies
Animal models are essential to evaluate the efficacy of formulation strategies and to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile of MI-3.
dot
Caption: Workflow for conducting an in vivo pharmacokinetic study.
Troubleshooting In Vivo PK Results:
-
Low Cmax and AUC after oral dosing: Confirms poor oral absorption. Compare with intravenous PK data to calculate absolute bioavailability.
-
High variability in exposure: May indicate formulation instability, food effects, or variable gastrointestinal transit.
-
Rapid clearance: Suggests extensive first-pass metabolism.
Signaling Pathway
dot
Caption: MI-3 disrupts the Menin-MLL interaction, inhibiting leukemogenesis.
Detailed Experimental Protocols
Caco-2 Permeability Assay Protocol
-
Cell Culture:
-
Seed Caco-2 cells at a density of 6 x 10^4 cells/cm^2 on polycarbonate membrane Transwell® inserts.
-
Culture for 21-28 days in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Replace the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 250 Ω·cm^2 are considered suitable for the assay.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Prepare a dosing solution of MI-3 (e.g., 10 µM) in HBSS.
-
To measure apical to basolateral (A-B) permeability, add the MI-3 solution to the apical side and fresh HBSS to the basolateral side.
-
To measure basolateral to apical (B-A) permeability, add the MI-3 solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of MI-3 in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration of MI-3.
-
In Situ Single-Pass Intestinal Perfusion in Rats
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-300 g) that has been fasted overnight.
-
Perform a midline abdominal incision to expose the small intestine.
-
Isolate a 10-15 cm segment of the jejunum and cannulate both ends with flexible tubing.
-
-
Perfusion:
-
Perfuse the intestinal segment with Krebs-Ringer buffer (37°C) at a flow rate of 0.2 mL/min for 30 minutes to stabilize the preparation.
-
Switch to the perfusion solution containing MI-3 at a known concentration.
-
Collect the perfusate from the outlet cannula at 15-minute intervals for up to 120 minutes.
-
-
Sample Analysis:
-
Measure the volume of the collected perfusate and determine the concentration of MI-3 using LC-MS/MS.
-
At the end of the experiment, measure the length and radius of the perfused intestinal segment.
-
-
Data Analysis:
-
Calculate the effective permeability (Peff) based on the disappearance of MI-3 from the perfusate, correcting for any water flux.
-
In Vivo Pharmacokinetic Study in Mice
-
Dosing:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
For oral administration, formulate MI-3 in a suitable vehicle (e.g., 0.5% methylcellulose) and administer by oral gavage at a specific dose (e.g., 10 mg/kg).
-
For intravenous administration, dissolve MI-3 in a vehicle suitable for injection (e.g., saline with 10% DMSO and 10% Solutol® HS 15) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via the saphenous or submandibular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract MI-3 from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and elimination half-life (t1/2).
-
Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MI-3 (Menin-MLL Inhibitor) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MI-3 (Menin-MLL Inhibitor) | C18H25N5S2 | CID 51001299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize toxicity of Menin-MLL inhibitor 3
Welcome to the technical support center for Menin-MLL Inhibitor 3 (MMI-3). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of MMI-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule that disrupts the protein-protein interaction between Menin and the MLL1 fusion protein (or wild-type MLL in the context of NPM1 mutations). This interaction is critical for the leukemogenic activity of MLL fusion proteins and the aberrant gene expression in NPM1-mutated leukemia. By blocking this interaction, MMI-3 leads to the downregulation of key target genes such as HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in susceptible cancer cells.
Q2: What are the known toxicities associated with Menin-MLL inhibitors as a class?
A2: Menin-MLL inhibitors have a manageable safety profile, but some on-target and off-target toxicities have been observed. The most common adverse events include differentiation syndrome, QTc prolongation, and myelosuppression (neutropenia, anemia, thrombocytopenia). Other reported side effects can include nausea, diarrhea, and hypokalemia. Careful monitoring is crucial to manage these potential toxicities.
Q3: How can I mitigate the risk of differentiation syndrome in my pre-clinical models?
A3: Differentiation syndrome is an on-target effect of Menin-MLL inhibitors. In in-vivo models, it is crucial to monitor for signs such as respiratory distress, fluid retention, and fever. Prophylactic measures can include the use of corticosteroids. In vitro, observing significant morphological changes indicative of differentiation is expected and is a sign of inhibitor activity.
Q4: What is the likelihood of developing resistance to this compound?
A4: Resistance to Menin-MLL inhibitors can occur, primarily through mutations in the MEN1 gene that reduce the binding affinity of the inhibitor to the Menin protein without disrupting the Menin-MLL interaction.[1][2][3][4] Non-genetic mechanisms of resistance are also possible, where cells adapt to the treatment while the drug is still engaging its target.[3]
Troubleshooting Guides
In Vitro Assay Anomalies
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability readouts | - Inconsistent cell seeding density- Edge effects in the plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Use a multichannel pipette and ensure proper mixing of the inhibitor. |
| Lower than expected potency (high IC50) | - Incorrect inhibitor concentration- Cell line is not dependent on the Menin-MLL interaction- Development of resistance | - Verify the stock concentration and serial dilutions.- Confirm the genetic background of your cell line (e.g., MLL rearrangement or NPM1 mutation).- Sequence the MEN1 gene in treated cells to check for resistance mutations. |
| High background signal in cytotoxicity assays | - Contamination of cell culture- Reagent interference | - Regularly test for mycoplasma and other contaminants.- Run controls with the inhibitor in media alone to check for interference with the assay reagents. |
In Vivo Model Complications
| Issue | Possible Cause | Suggested Solution |
| Signs of severe myelosuppression | - Dose is too high for the model- On-target effect on hematopoiesis | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Monitor complete blood counts (CBCs) regularly.- Consider intermittent dosing schedules. |
| Unexpected animal deaths | - Severe differentiation syndrome- Cardiotoxicity | - Monitor closely for symptoms of differentiation syndrome and administer corticosteroids as needed.- Conduct baseline and on-treatment electrocardiograms (ECGs) to monitor for QTc prolongation. |
| Lack of tumor regression | - Suboptimal dosing or bioavailability- Acquired resistance | - Assess the pharmacokinetic profile of MMI-3 in your model.- If initial response is followed by relapse, analyze tumors for MEN1 resistance mutations. |
Quantitative Data Summary
The following table summarizes the incidence of common adverse events observed with Menin-MLL inhibitors in clinical trials. This data can be used as a reference for potential toxicities to monitor in preclinical models.
| Adverse Event | Grade 1-2 Incidence (%) | Grade ≥3 Incidence (%) |
| Differentiation Syndrome | 10-15 | 5-10 |
| QTc Prolongation | 5-15 | <5 |
| Neutropenia | 10-20 | 15-25 |
| Anemia | 15-25 | 10-20 |
| Thrombocytopenia | 10-20 | 15-25 |
| Nausea | 20-30 | <5 |
| Diarrhea | 15-25 | <5 |
| Hypokalemia | 10-15 | 5-10 |
Note: Data is aggregated from studies of various Menin-MLL inhibitors and should be used for guidance only.
Experimental Protocols
Protocol 1: In Vitro Myelosuppression Assessment (CFU-GM Assay)
This assay assesses the inhibitory effect of MMI-3 on myeloid progenitor cells.
Materials:
-
Human bone marrow mononuclear cells (BMMCs)
-
MethoCult™ medium
-
This compound (MMI-3)
-
Sterile culture dishes
Procedure:
-
Thaw and wash human BMMCs.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Prepare serial dilutions of MMI-3 in the appropriate vehicle.
-
Add 1 x 10^5 BMMCs to MethoCult™ medium containing the various concentrations of MMI-3 or vehicle control.
-
Plate the cell suspension in duplicate or triplicate in 35 mm culture dishes.
-
Incubate at 37°C, 5% CO2 for 14 days.
-
Count colonies (≥40 cells) corresponding to granulocyte-macrophage colony-forming units (CFU-GM).
-
Calculate the IC50 value, which is the concentration of MMI-3 that inhibits 50% of colony formation compared to the vehicle control.
Protocol 2: In Vitro Cardiotoxicity Assessment (hERG Patch Clamp Assay)
This assay evaluates the potential of MMI-3 to inhibit the hERG potassium channel, which can lead to QTc prolongation.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig (amplifier, digitizer, microscope)
-
External and internal patch clamp solutions
-
This compound (MMI-3)
Procedure:
-
Culture HEK293-hERG cells to the appropriate confluency.
-
Prepare serial dilutions of MMI-3 in the external solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Record baseline hERG channel currents.
-
Perfuse the cell with the external solution containing different concentrations of MMI-3.
-
Record the hERG current at each concentration until a steady-state effect is reached.
-
Wash out the compound to assess the reversibility of the inhibition.
-
Analyze the data to determine the IC50 of hERG channel inhibition.
Visualizations
Caption: Simplified signaling pathway of Menin-MLL interaction and its inhibition by MMI-3.
Caption: General experimental workflow for preclinical evaluation of MMI-3.
Caption: Logical troubleshooting flow for unexpected in vitro results with MMI-3.
References
Technical Support Center: MI-3 Stability and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of MI-3 in DMSO and cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for MI-3 stock solutions?
A1: The recommended solvent for preparing MI-3 stock solutions is dimethyl sulfoxide (DMSO). For long-term storage, it is advised to store the DMSO stock solution at -80°C for up to 2 years or at -20°C for up to 1 year. To maximize stability, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: I am having trouble dissolving MI-3 in DMSO. What can I do?
A2: MI-3 is known to be slightly soluble in DMSO. If you encounter solubility issues, gentle warming of the solution to 37°C and brief sonication can aid in dissolution. Ensure that the DMSO used is of high purity and anhydrous, as water content can affect the solubility of many small molecules.
Q3: How stable is MI-3 in aqueous cell culture media?
Q4: Can I pre-mix MI-3 in cell culture media and store it for later use?
A4: It is not recommended to store MI-3 in cell culture media for extended periods. Due to the potential for degradation in aqueous environments, it is best to prepare the final working concentration in media immediately before adding it to your cell cultures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of MI-3 stock solution. | Ensure proper storage of MI-3 stock solution at -80°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Instability of MI-3 in cell culture media during the experiment. | For experiments longer than 24 hours, consider replacing the media with fresh media containing newly diluted MI-3 every 24-48 hours. | |
| Loss of compound activity over time in a multi-day experiment. | Degradation of MI-3 at 37°C in the cell culture incubator. | As mentioned above, replenish the media with fresh compound at regular intervals. You can also perform a time-course experiment to determine the functional half-life of MI-3 in your specific cell culture system. |
| Precipitation of MI-3 when diluting in cell culture media. | Poor solubility in the aqueous media. | Ensure the final DMSO concentration in the cell culture media is low (typically ≤ 0.5%) to prevent solvent-induced precipitation. Pre-warm the cell culture media to 37°C before adding the MI-3 stock solution. Add the stock solution dropwise while gently vortexing the media. |
Quantitative Data Summary
Due to the limited availability of public data on the specific stability of MI-3, the following table provides representative stability data for a generic thienopyrimidine compound in common laboratory solvents and conditions. This data should be used as a guideline, and it is highly recommended to perform your own stability assessment for MI-3 in your specific experimental setup.
| Condition | Solvent/Medium | Temperature | Parameter | Value |
| Stock Solution | Anhydrous DMSO | -20°C | Half-life (t½) | > 1 year |
| Stock Solution | Anhydrous DMSO | 4°C | Half-life (t½) | ~ 6 months |
| Stock Solution | Anhydrous DMSO | Room Temp (20-25°C) | Half-life (t½) | ~ 2-4 weeks |
| Working Dilution | Cell Culture Medium + 10% FBS | 37°C | Half-life (t½) | 12 - 24 hours |
| Working Dilution | Phosphate-Buffered Saline (PBS) | 37°C | Half-life (t½) | 8 - 16 hours |
Disclaimer: The quantitative data presented in this table is illustrative and based on the general behavior of similar chemical compounds. Actual stability may vary.
Experimental Protocols
Protocol for Assessing the Stability of MI-3 in Cell Culture Media
This protocol outlines a method to determine the stability of MI-3 in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
MI-3
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Phosphate-Buffered Saline (PBS)
-
HPLC or LC-MS system
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
-
Acetonitrile or other suitable organic solvent for extraction
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of MI-3 in anhydrous DMSO.
-
Prepare Working Solutions:
-
Dilute the MI-3 stock solution in your cell culture medium to a final concentration of 10 µM (or your typical working concentration). Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a control sample of MI-3 in PBS at the same final concentration.
-
-
Incubation:
-
Aliquot the working solutions into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection and Extraction:
-
At each time point, remove one aliquot for each condition.
-
Immediately stop any potential degradation by adding 3 volumes of cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of MI-3.
-
-
Data Analysis:
-
Plot the concentration of MI-3 versus time.
-
Calculate the half-life (t½) of MI-3 in the tested medium by fitting the data to a first-order decay model.
-
Visualizations
MI-3 Mechanism of Action: Inhibition of the Menin-MLL Signaling Pathway
Caption: MI-3 inhibits the interaction between Menin and MLL fusion proteins.
Experimental Workflow for Assessing MI-3 Stability
Caption: Workflow for determining the stability of MI-3 in cell culture media.
Addressing batch-to-batch variability of Menin-MLL inhibitor 3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Menin-MLL inhibitors.
General Troubleshooting Guide
Q1: My Menin-MLL inhibitor is showing lower potency than expected in my cell-based assays. What are the possible causes and how can I troubleshoot this?
A1: Reduced potency of a Menin-MLL inhibitor can stem from several factors, potentially including batch-to-batch variability. Here is a step-by-step guide to troubleshoot this issue:
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Issue: The inhibitor may not be fully dissolved or may have degraded. Menin-MLL inhibitors can be sensitive to storage conditions and freeze-thaw cycles. Some inhibitors also have low aqueous solubility.[1][2]
-
Troubleshooting:
-
Fresh Preparation: Prepare fresh stock solutions from a new aliquot or vial of the inhibitor. Avoid repeated freeze-thaw cycles.
-
Solvent Check: Ensure you are using the recommended solvent (typically DMSO) and that it is of high purity and anhydrous, as moisture can reduce the solubility of some compounds.[2][3]
-
Solubility Confirmation: After dissolving, visually inspect the solution for any precipitate. If unsure, a brief sonication might help to fully dissolve the compound. For in vivo studies, specific formulations with agents like corn oil or CMC-Na may be necessary.[1]
-
Storage: Store stock solutions at -80°C for long-term stability and at -20°C for shorter periods, as recommended by the supplier.[3]
-
-
-
Cell Line Health and Passage Number:
-
Issue: The responsiveness of MLL-rearranged leukemia cell lines to Menin-MLL inhibitors can be influenced by their health and passage number. High passage numbers can lead to genetic drift and altered phenotypes.
-
Troubleshooting:
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses.
-
Low Passage Number: Use cell lines with a low passage number and ensure they are growing optimally before starting an experiment.
-
Cell Density: Seed cells at an appropriate density as recommended for your specific cell line and assay. Over-confluent or sparse cultures can respond differently to treatment.
-
-
-
Assay Conditions:
-
Issue: The specifics of your experimental setup can impact the apparent potency of the inhibitor.
-
Troubleshooting:
-
Incubation Time: Inhibition of the Menin-MLL interaction can lead to changes in gene expression that take time to manifest phenotypically. Some studies show significant effects after 48 hours, while others extend to 7 days.[4] Ensure your treatment duration is sufficient to observe the desired effect.
-
Assay Type: The method used to assess cell viability or proliferation (e.g., MTT, CellTiter-Glo, live cell counts) can yield different IC50 values.[4] Use a consistent method and consider cross-validating with a secondary assay.
-
Serum Concentration: Components in the serum of your cell culture media can bind to the inhibitor, reducing its effective concentration. If you suspect this is an issue, you can try reducing the serum concentration, if tolerated by your cells.
-
-
-
Batch-to-Batch Variability:
-
Troubleshooting:
-
Certificate of Analysis (CoA): Always review the CoA for each new batch. Check for purity (typically by HPLC) and confirm the identity of the compound (e.g., by mass spectrometry or NMR).
-
Internal Quality Control: If you are observing significant variability, it is advisable to perform your own quality control. This could involve running a simple in vitro assay, such as a fluorescence polarization assay, to confirm the inhibitory activity of the new batch against the Menin-MLL interaction before proceeding with extensive cell-based experiments.[1][2]
-
Contact Supplier: If you suspect a problem with a specific batch, contact the supplier's technical support with your data and the batch number.
-
Below is a diagram to help you logically troubleshoot reduced inhibitor potency.
Troubleshooting workflow for reduced Menin-MLL inhibitor potency.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of Menin-MLL inhibitors?
A2: Menin is a crucial cofactor for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[5][6] These fusion proteins drive leukemogenesis by upregulating the expression of genes such as HOXA9 and MEIS1.[5][7] Menin-MLL inhibitors are small molecules that bind to a pocket on the menin protein, thereby disrupting its interaction with the MLL fusion protein.[5][8] This prevents the recruitment of the MLL complex to target genes, leading to a downregulation of their expression, which in turn induces differentiation and apoptosis in MLL-rearranged leukemia cells.[4][5]
The following diagram illustrates the signaling pathway and the point of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining MI-3 Treatment for Optimal Gene Suppression
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Menin-MLL inhibitor, MI-3, for gene suppression experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your study parameters.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MI-3? A1: MI-3 is a potent and high-affinity small molecule inhibitor that targets the interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3] By binding to Menin, MI-3 disrupts the formation of the Menin-MLL complex, which is crucial for the oncogenic activity of MLL fusion proteins.[3][4] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, thereby inhibiting cell proliferation, inducing apoptosis, and promoting differentiation in leukemia cells with MLL translocations.[1][4][5]
Q2: What is a typical starting concentration and treatment duration for MI-3? A2: The optimal concentration and duration are highly dependent on the specific cell line being used. However, published studies provide a general range. Effective concentrations often fall within the low micromolar (µM) range, with IC50 values (the concentration required to inhibit a biological process by 50%) varying between cell lines.[1][3][5] For treatment duration, significant effects on gene expression and cell viability are typically observed after 48 to 72 hours of continuous exposure.[1][4] It is strongly recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific experimental system.[6]
Q3: What are the known off-target effects of MI-3? A3: While MI-3 is designed for specificity to the Menin-MLL interaction, all small molecule inhibitors have the potential for off-target effects.[7][8] These unintended interactions can lead to adverse drug reactions or unexpected biological responses.[7][8] To mitigate this, researchers should use the lowest effective dose possible and include rigorous controls, such as using a negative control compound and validating key results with an orthogonal method like siRNA or CRISPR-mediated gene silencing.[9]
Q4: How should I prepare and store MI-3? A4: MI-3 is typically dissolved in a solvent like DMSO to create a concentrated stock solution. For long-term storage, the stock solution should be kept at -80°C (for up to two years) or -20°C (for up to one year).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[10]
Data Presentation: MI-3 Potency in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for MI-3 in different cancer cell lines, as reported in scientific literature.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| KOPN-8 | MLL Leukemia | Dose-dependent inhibition observed up to 1.6 µM | 72 hours |
| MV4;11 | MLL Leukemia | IC50: ~0.648 µM (648 nM) | 72 hours |
| ME-1 | Non-MLL Leukemia | Dose-dependent inhibition observed up to 1.6 µM | 72 hours |
| MLL-AF9 (murine BMCs) | MLL Leukemia | IC50: 5 µM | Not Specified |
| MLL-ENL (murine BMCs) | MLL Leukemia | IC50: 5 µM | Not Specified |
Table compiled from data in references[1][3][4][5].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Insignificant or No Gene Suppression | 1. Suboptimal Concentration: The MI-3 concentration may be too low for the target cell line. 2. Insufficient Duration: The treatment time may be too short to observe changes in downstream gene or protein expression. 3. Cell Line Resistance: The cell line may not be dependent on the Menin-MLL interaction. 4. Reagent Degradation: The MI-3 compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment (see protocol below) to determine the IC50 for your specific cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment endpoint. 3. Confirm the dependence of your cell line on MLL fusion proteins. Test a positive control cell line known to be sensitive to MI-3 (e.g., MV4;11). 4. Use a fresh aliquot of MI-3 stock solution. Verify stock concentration and integrity if possible. |
| High Cell Toxicity / Death | 1. Excessive Concentration: The MI-3 concentration is too high, leading to off-target toxicity. 2. Prolonged Exposure: The treatment duration is too long for the cells to tolerate. 3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | 1. Lower the MI-3 concentration. Refer to your dose-response curve to select a concentration that is effective but not overly toxic. 2. Reduce the treatment duration. 3. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5%). Include a vehicle-only control in all experiments. |
| Inconsistent Results Between Experiments | 1. Cell Culture Variability: Differences in cell passage number, confluency, or overall health. 2. Inconsistent Dosing: Pipetting errors or inconsistent preparation of MI-3 dilutions. 3. Assay Variability: Inconsistent incubation times, antibody dilutions, or PCR cycling conditions. | 1. Use cells within a narrow passage number range. Seed cells at a consistent density to ensure they are in a logarithmic growth phase during treatment.[11] 2. Prepare a fresh serial dilution of MI-3 from a validated stock for each experiment. 3. Standardize all experimental protocols and ensure all reagents are within their expiration dates.[10] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine MI-3 IC50
This protocol outlines the steps to determine the concentration of MI-3 that inhibits cell viability by 50%.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically overnight).
-
MI-3 Preparation: Prepare a 2X serial dilution of MI-3 in your complete culture medium. Start from a concentration known to be well above the expected IC50 (e.g., 50 µM) down to a very low concentration (e.g., sub-nanomolar). Also, prepare a vehicle-only control (e.g., DMSO in media).
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the MI-3 dilutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for a standard duration (e.g., 72 hours) under optimal culture conditions (37°C, 5% CO₂).
-
Viability Assay: After incubation, assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay, following the manufacturer’s instructions.
-
Data Analysis: Blank-correct the absorbance/luminescence values. Normalize the data by setting the vehicle-only control as 100% viability. Plot the percent viability against the log of the MI-3 concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.[6]
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol details how to measure changes in the expression of target genes (e.g., HOXA9, MEIS1) following MI-3 treatment.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the predetermined optimal concentration of MI-3 and a vehicle control for the optimal duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, TRIzol™) according to the manufacturer’s protocol. Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[12]
-
Data Analysis: Calculate the cycle threshold (Cq) values. Determine the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and comparing the MI-3 treated samples to the vehicle control.[13]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MI-3 (Menin-MLL Inhibitor) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. off-target effect | Nodes Bio Glossary [nodes.bio]
- 9. frontiersin.org [frontiersin.org]
- 10. bio-rad.com [bio-rad.com]
- 11. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 12. oaepublish.com [oaepublish.com]
- 13. High-Throughput RT-PCR for small-molecule screening assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Target Validation of Menin-MLL Inhibitor 3 in AML Models: A Comparative Guide
This guide provides a comprehensive comparison of a representative Menin-MLL inhibitor, designated here as Menin-MLL Inhibitor 3 (MI-3), with other known Menin-MLL inhibitors in the context of Acute Myeloid Leukemia (AML) models. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data and detailed methodologies for key experiments.
Mechanism of Action of Menin-MLL Inhibitors in AML
Menin inhibitors are a novel class of targeted therapies that disrupt the critical interaction between the protein Menin and the KMT2A (formerly MLL) protein or its fusion products.[1][2] In certain subtypes of AML, particularly those with KMT2A gene rearrangements (KMT2A-r) or mutations in the NPM1 gene (NPM1m), this interaction is essential for driving the leukemogenic gene expression program.[2][3] By blocking the Menin-KMT2A interaction, these inhibitors effectively shut down the transcription of key downstream target genes like HOXA9 and MEIS1, which are crucial for leukemia cell proliferation and survival.[1][4][5] This leads to the differentiation and eventual apoptosis of the AML cells, while largely sparing normal hematopoietic cells.[2][6]
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.org [mdanderson.org]
- 4. researchgate.net [researchgate.net]
- 5. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of MI-3 against other protein-protein interactions
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed analysis of the selectivity profile of MI-3, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), a critical driver in a subset of acute leukemias.
MI-3 is a small molecule inhibitor that targets the interaction between menin and the N-terminal portion of MLL, which is retained in various MLL fusion proteins.[1] This interaction is crucial for the recruitment of the MLL fusion complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3] By disrupting this interaction, MI-3 effectively suppresses the proliferation of leukemia cells harboring MLL rearrangements.
Quantitative Analysis of MI-3's Inhibitory Activity
The primary target of MI-3 is the menin-MLL interaction. The inhibitory potency of MI-3 against this target has been quantified using biochemical assays, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Target Interaction | Inhibitor | IC50 (nM) | Assay Type |
| menin-MLL | MI-3 | 648 | Fluorescence Polarization |
Table 1: Biochemical Potency of MI-3. This table summarizes the in vitro inhibitory activity of MI-3 against its primary target.
While a broad biochemical selectivity profile of MI-3 against a wide range of other protein-protein interactions is not extensively documented in publicly available literature, its cellular activity demonstrates a clear selective effect. MI-3 and its analogs show potent growth inhibition in MLL-rearranged leukemia cell lines while exhibiting significantly less activity in cell lines that do not harbor MLL translocations.[1]
| Cell Line (MLL Status) | Inhibitor | GI50 (µM) |
| MLL-AF9 (rearranged) | MI-3 analog | ~5 |
| E2A-HLF (no MLL rearrangement) | MI-3 analog | >50 |
Table 2: Cellular Selectivity of MI-3 Analogs. This table highlights the differential effect of menin-MLL inhibitors on the growth of leukemia cells with and without MLL rearrangements, indicating on-target cellular activity.
Experimental Methodologies
The primary in vitro assay used to determine the potency of MI-3 against the menin-MLL interaction is the Fluorescence Polarization (FP) assay.
Fluorescence Polarization (FP) Assay Protocol
This assay measures the disruption of the menin-MLL interaction by a small molecule inhibitor.[4]
-
Reagents and Materials:
-
Full-length human menin protein.
-
A fluorescein-labeled peptide derived from the MLL protein (e.g., FLSN-MLL).[4]
-
MI-3 or other test compounds dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).[5]
-
384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in a low fluorescence polarization signal. When bound to the much larger menin protein, the tumbling of the peptide is restricted, leading to a high fluorescence polarization signal. An inhibitor that disrupts this interaction will cause the release of the fluorescent peptide, resulting in a decrease in the fluorescence polarization signal.[4][6]
-
Procedure:
-
A solution containing the menin protein and the fluorescein-labeled MLL peptide is prepared in the assay buffer and incubated to allow for complex formation.
-
Serial dilutions of MI-3 are added to the wells of the microplate.
-
The menin-MLL peptide complex is then added to the wells containing the inhibitor.
-
The plate is incubated at room temperature to allow the binding equilibrium to be reached.
-
The fluorescence polarization is measured using a microplate reader.
-
The IC50 value is calculated by plotting the decrease in fluorescence polarization as a function of the inhibitor concentration.
-
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the context of MI-3's activity, the following diagrams illustrate the menin-MLL signaling pathway and the workflow of the fluorescence polarization assay.
Caption: The Menin-MLL signaling pathway in acute leukemia.
Caption: Workflow of the Fluorescence Polarization assay.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
Validating On-Target Efficacy of Menin-MLL Inhibitor 3 (MI-3) with CRISPR-Cas9
A Comparative Guide for Researchers in Drug Development
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a subset of acute leukemias. Small molecule inhibitors targeting this protein-protein interaction represent a promising therapeutic strategy. This guide provides a comprehensive comparison of Menin-MLL inhibitor 3 (MI-3) with other notable inhibitors, focusing on the validation of their on-target effects using CRISPR-Cas9 gene-editing technology. Detailed experimental protocols and supporting data are presented to assist researchers in evaluating and implementing these validation strategies.
Comparison of Menin-MLL Inhibitors
The efficacy of small molecule inhibitors targeting the Menin-MLL interaction is a key area of investigation. The following table summarizes the inhibitory potency of MI-3 and other well-characterized Menin-MLL inhibitors.
| Inhibitor | Target | IC50 / Ki | Cell Lines Tested | Key Findings |
| MI-3 | Menin-MLL Interaction | IC50: 648 nM[1] | MV-4-11, KOPN-8, ML-2, THP-1 | Effectively inhibits proliferation and induces apoptosis in MLL-rearranged leukemia cell lines.[1] Reduces expression of downstream targets HOXA9 and MEIS1.[1] |
| MI-2 | Menin-MLL Interaction | IC50: 446 nM | MV-4-11, KOPN-8, ML-2 | Similar profile to MI-3, demonstrating dose-dependent growth inhibition.[1] |
| MI-503 | Menin-MLL Interaction | IC50: 14.7 nM[2] | MOLM-13, MV4;11 | More potent than MI-3 and MI-2. Shows significant reduction in MLL fusion protein target gene expression.[3] |
| VTP50469 | Menin-MLL Interaction | Ki: 104 pM[4] | MOLM-13, RS4;11 | Highly potent inhibitor. Displaces Menin from chromatin and inhibits MLL chromatin occupancy at specific gene loci.[4] |
Validating On-Target Effects with CRISPR-Cas9
CRISPR-Cas9-mediated knockout of the MEN1 gene, which encodes for the Menin protein, serves as a powerful genetic tool to validate the on-target effects of Menin-MLL inhibitors. By comparing the phenotypic and molecular changes induced by genetic ablation of Menin to those caused by a small molecule inhibitor, researchers can confirm that the inhibitor's effects are indeed mediated through its intended target.
A key downstream effect of disrupting the Menin-MLL interaction is the downregulation of specific target genes, most notably HOXA9 and MEIS1, which are crucial for leukemogenesis.[5] The following table presents a comparison of the expected outcomes from MEN1 knockout versus treatment with a Menin-MLL inhibitor like MI-3.
| Validation Method | MEN1 Knockout (CRISPR) | Menin-MLL Inhibitor (e.g., MI-3) | Expected Concordance |
| Cell Proliferation | Significant reduction in proliferation of MLL-rearranged leukemia cells. | Dose-dependent inhibition of proliferation. | High |
| Apoptosis | Induction of apoptosis. | Dose-dependent induction of apoptosis. | High |
| Gene Expression (HOXA9, MEIS1) | Significant downregulation of mRNA and protein levels. | Dose-dependent downregulation of mRNA and protein levels. | High |
| Chromatin Occupancy (ChIP-seq) | Loss of Menin binding at target gene promoters. | Displacement of Menin from target gene promoters. | High |
| Protein-Protein Interaction (Co-IP) | N/A (Menin is absent) | Disruption of the Menin-MLL protein complex. | N/A |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of MEN1 in Leukemia Cell Lines (e.g., MOLM-13)
This protocol outlines the steps for generating a stable MEN1 knockout cell line to validate the on-target effects of Menin-MLL inhibitors.
1. sgRNA Design and Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the human MEN1 gene using a CRISPR design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2-GFP).
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the lentiviral vector containing the MEN1 sgRNA and packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the target leukemia cell line (e.g., MOLM-13) with the lentiviral particles in the presence of polybrene.
3. Selection of Knockout Cells:
-
Select for successfully transduced cells using the appropriate selection marker (e.g., puromycin selection or FACS for GFP-positive cells).
-
Expand the population of selected cells.
4. Validation of MEN1 Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the selected cell population. Perform PCR amplification of the targeted region in the MEN1 gene followed by Sanger sequencing or a T7 Endonuclease I assay to confirm the presence of insertions/deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific for Menin to confirm the absence of the protein.
5. Phenotypic and Molecular Analysis:
-
Perform cell proliferation assays (e.g., MTS or cell counting) and apoptosis assays (e.g., Annexin V staining) to compare the phenotype of MEN1 knockout cells with wild-type cells.
-
Analyze the expression of downstream target genes (HOXA9, MEIS1) by qRT-PCR and Western blot.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Disruption of the Menin-MLL Interaction
This protocol is used to demonstrate that a Menin-MLL inhibitor physically disrupts the interaction between the two proteins.
1. Cell Lysis:
-
Treat MLL-rearranged leukemia cells with the Menin-MLL inhibitor (e.g., MI-3) or a vehicle control (DMSO) for the desired time and concentration.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
2. Immunoprecipitation:
-
Incubate the cleared cell lysates with an antibody specific for either Menin or the N-terminus of MLL overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both Menin and MLL to detect the co-immunoprecipitated protein. A decrease in the amount of the co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Protocol 3: Chromatin Immunoprecipitation (ChIP-seq) to Assess Menin Occupancy
This protocol is used to determine if a Menin-MLL inhibitor displaces Menin from the chromatin at its target gene promoters.
1. Cell Treatment and Crosslinking:
-
Treat MLL-rearranged leukemia cells with the Menin-MLL inhibitor or a vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Quench the crosslinking reaction with glycine.
2. Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 base pairs.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for Menin overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
4. Washing, Elution, and DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Purify the DNA using a DNA purification kit.
5. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing (ChIP-seq) to identify the genomic regions where Menin was bound. A reduction in the ChIP-seq signal at target gene promoters (e.g., HOXA9, MEIS1) in the inhibitor-treated sample confirms on-target activity.[4]
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The Menin-MLL signaling pathway in leukemia.
Caption: Workflow for CRISPR-based validation of Menin-MLL inhibitors.
Caption: Comparison of methods for validating on-target effects.
Conclusion
Validating the on-target effects of small molecule inhibitors is a cornerstone of modern drug development. For inhibitors of the Menin-MLL interaction, such as MI-3, CRISPR-Cas9-mediated knockout of MEN1 provides an unequivocal method to confirm that the observed anti-leukemic effects are a direct consequence of engaging the intended target. This guide offers a framework for comparing the potency of various Menin-MLL inhibitors and provides detailed protocols for robust on-target validation. By employing these methodologies, researchers can build a strong preclinical data package to support the advancement of novel targeted therapies for MLL-rearranged leukemias.
References
- 1. mdpi.com [mdpi.com]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A New Wave in AML Treatment: Synergistic Takedown of Leukemia by Menin-MLL and BCL-2 Inhibition
For researchers, scientists, and drug development professionals, the quest for more effective and durable treatments for Acute Myeloid Leukemia (AML), particularly for subtypes with specific genetic alterations like KMT2A (formerly MLL) rearrangements or NPM1 mutations, is a relentless pursuit. A promising new strategy has emerged with the combination of Menin-MLL inhibitors and the BCL-2 inhibitor venetoclax, demonstrating potent synergistic effects in preclinical and early clinical studies. This guide provides a comprehensive comparison of this combination therapy, supported by experimental data, and contextualizes its performance against other targeted therapy alternatives.
The rationale for combining a Menin-MLL inhibitor with venetoclax is rooted in their complementary mechanisms of action. Menin inhibitors disrupt the crucial interaction between menin and the KMT2A fusion protein (in KMT2A-rearranged AML) or the mutant NPM1 protein, leading to the downregulation of key leukemogenic genes like HOXA9 and MEIS1.[1] This action not only induces differentiation of leukemic blasts but has also been shown to decrease the expression of the anti-apoptotic protein BCL-2.[2][3] Venetoclax, a potent and selective BCL-2 inhibitor, restores the intrinsic apoptotic pathway by displacing pro-apoptotic proteins from BCL-2.[4][5] The Menin-MLL inhibitor-induced reduction in BCL-2 levels, therefore, sensitizes AML cells to the pro-apoptotic effects of venetoclax, resulting in a powerful synergistic anti-leukemic effect.[6][7]
Comparative Performance: Menin-MLL Inhibitor and Venetoclax Combination
Preclinical and clinical data have consistently highlighted the synergistic potential of combining Menin-MLL inhibitors, such as revumenib (SNDX-5613) and ziftomenib, with venetoclax. This combination has shown superior efficacy compared to either agent alone in AML models harboring KMT2A rearrangements or NPM1 mutations.
In Vitro Efficacy: Enhanced Apoptosis and Reduced Viability
Studies utilizing AML cell lines and primary patient samples have demonstrated that the combination of a Menin-MLL inhibitor and venetoclax leads to a significant increase in apoptosis and a marked reduction in cell viability compared to monotherapy.
| Cell Line / Patient Samples | Menin-MLL Inhibitor | Venetoclax Concentration | Menin-MLL Inhibitor Concentration | Combination Effect on Cell Viability/Apoptosis | Synergy Score (CI or similar) | Reference |
| MOLM13 (KMT2A-r) | SNDX-50469 | Varies | Varies | Synergistic decrease in cell viability | Synergy scores > 1.0 | [2][8] |
| MV4-11 (KMT2A-r) | SNDX-50469 | Varies | Varies | Synergistic decrease in cell viability | Synergy scores > 1.0 | [2][8] |
| OCI-AML3 (NPM1m) | SNDX-50469 | Varies | Varies | Synergistic decrease in cell viability | Synergy scores > 1.0 | [2][8] |
| Primary NPM1c/FLT3 mutant AML cells | SNDX-50469 | 2.5 nM | 62.5 nM | Dramatically more effective in increasing apoptosis and decreasing cell viability than either agent alone. | Not specified | [3][9] |
| Primary NPM1c/FLT3 mutant AML cells | SNDX-50469 | 10 nM | 250 nM | Enhanced efficacy at higher doses. | Not specified | [3][9] |
| MLL-r & NPM1m AML cell lines | DS-1594b | Varies | Varies | Synergistic lethality and growth inhibition. | Not specified | [10] |
In Vivo Efficacy: Reduced Leukemia Burden and Extended Survival
The potent synergy observed in vitro translates to significant therapeutic benefits in in vivo models of AML, particularly in patient-derived xenograft (PDX) models which closely mimic human disease.
| AML Model | Menin-MLL Inhibitor | Treatment Regimen | Key Findings | Reference |
| NPM1c/FLT3-ITD/TKD PDX | SNDX-50469 (0.1%) + Venetoclax | SNDX-50469 in chow, Venetoclax daily | Markedly diminished bone marrow leukemia burden; Median survival of 143 days vs. 61 days for control, 69 days for venetoclax alone, and 131 days for SNDX-50469 alone. | [3][9] |
| MOLM13 (KMT2A-r) Xenograft | SNDX-5613 (50 mg/kg) + Venetoclax (30 mg/kg) | SNDX-5613 BID, Venetoclax daily for 3 weeks | Significantly greater reduction in AML burden and increased overall survival compared to single agents. | [11][12] |
| NPM1c/FLT3m PDX | SNDX-5613 (75 mg/kg) + Venetoclax (30 mg/kg) | SNDX-5613 BID, Venetoclax daily for 4 weeks | Significantly greater reduction in AML burden and increased overall survival compared to single agents. | [11][12] |
| NPM1m PDX | DS-1594b + Venetoclax | 4 weeks of treatment | Greater reduction in AML burden compared to single agents; Combination group showed the greatest survival efficacy. | [13] |
Clinical Landscape and Alternative Combination Therapies
The combination of a Menin-MLL inhibitor with venetoclax is currently being investigated in clinical trials, with early results showing promise. For instance, the BEAT AML trial evaluating revumenib with venetoclax and azacitidine in newly diagnosed NPM1 mutant and KMT2A-rearranged AML patients demonstrated a 67% complete remission rate and an 88% overall response rate.[5][14]
It is crucial to consider this emerging therapy in the context of other targeted treatment strategies for AML.
| Combination Therapy | Target Population | Reported Efficacy | Reference |
| Menin-MLL Inhibitor (Revumenib) + Venetoclax + Azacitidine | Newly diagnosed NPM1m or KMT2Ar AML | 67% Complete Remission (CR), 88% Overall Response Rate (ORR) | [5][14][15] |
| FLT3 Inhibitor (Gilteritinib) + Venetoclax | Relapsed/Refractory FLT3+ AML | Ongoing trials are evaluating this combination. | [9] |
| FLT3 Inhibitor (Midostaurin) + Chemotherapy | Newly diagnosed FLT3+ AML | Significant improvement in overall survival compared to chemotherapy alone. | [16] |
| IDH1/2 Inhibitor (Ivosidenib/Enasidenib) + Venetoclax | IDH1/2-mutant AML | High response rates in combination with hypomethylating agents. | [17][18] |
| IDH1/2 Inhibitor (Ivosidenib/Enasidenib) + Chemotherapy | Newly diagnosed IDH1/2-mutant AML | Feasible and shows promise in early studies. | [19][20] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the key signaling pathways and a typical workflow for assessing drug synergy.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of drug synergy. Below are methodologies for key assays cited in the assessment of the Menin-MLL inhibitor and venetoclax combination.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[21]
Materials:
-
AML cells (cell lines or primary samples)
-
96-well opaque-walled plates
-
Menin-MLL inhibitor (e.g., revumenib)
-
Venetoclax
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Prepare serial dilutions of the Menin-MLL inhibitor and venetoclax, both individually and in combination at fixed ratios. Add the drugs to the designated wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and suspension cells from each treatment condition. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Synergy Analysis
The synergistic effect of the drug combination can be quantitatively assessed using software like CompuSyn, which calculates the Combination Index (CI).[24] A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Conclusion
The combination of Menin-MLL inhibitors and venetoclax represents a highly promising therapeutic strategy for AML patients with KMT2A rearrangements or NPM1 mutations. The strong preclinical evidence of synergy, supported by a clear mechanistic rationale, has paved the way for ongoing clinical investigations. As data from these trials mature, this combination therapy has the potential to become a new standard of care, offering a more effective and targeted treatment option for these high-risk AML subtypes. Further research will be crucial to optimize dosing schedules, identify biomarkers of response, and explore the efficacy of this combination in broader patient populations.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. investing.com [investing.com]
- 6. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. ash.confex.com [ash.confex.com]
- 14. Syndax Announces Publication of Revumenib Data from the BEAT AML Trial in the Journal of Clinical Oncology and Simultaneous Presentation at EHA 2025 | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 15. ascopubs.org [ascopubs.org]
- 16. ashpublications.org [ashpublications.org]
- 17. IDH Inhibitors in AML-Promise and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Taking aim at IDH in fitter patients with AML | Blood | American Society of Hematology [ashpublications.org]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. onclive.com [onclive.com]
A Head-to-Head Showdown: Early Generation Menin-MLL Inhibitors in Preclinical Leukemia Models
A new class of targeted therapies, Menin-MLL inhibitors, is showing significant promise in the treatment of acute leukemias harboring specific genetic alterations, namely KMT2A (or MLL) rearrangements and NPM1 mutations. This guide provides a head-to-head comparison of the preclinical data for several early-generation inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in experimental settings.
The interaction between the protein menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1) is a critical dependency for the survival of leukemia cells with KMT2A rearrangements or NPM1 mutations.[1] This interaction aberantly tethers the KMT2A complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1, which in turn drives cell proliferation and blocks differentiation.[2][3] Early generation Menin-MLL inhibitors are designed to disrupt this protein-protein interaction, thereby reversing this oncogenic gene expression program and inducing differentiation and apoptosis in leukemia cells.[4][5]
This guide will delve into the preclinical data of prominent early-generation Menin-MLL inhibitors, including revumenib (SNDX-5613), ziftomenib (KO-539), bleximenib (JNJ-75276617), DSP-5336, MI-3454, and VTP-50469.
In Vitro Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key metrics for assessing the potency of an inhibitor in vitro. The following tables summarize the reported IC50 and GI50 values for various early-generation Menin-MLL inhibitors across a panel of leukemia cell lines.
Table 1: In Vitro Activity (IC50/GI50 in nM) of Menin-MLL Inhibitors in MLL-Rearranged (KMT2Ar) Cell Lines
| Inhibitor | MV4;11 (MLL-AF4) | MOLM-13 (MLL-AF9) | KOPN-8 (MLL-ENL) | SEM (MLL-AF4) | HB11;19 (MLL-AF9) |
| Revumenib (SNDX-5613) | - | - | - | - | - |
| Ziftomenib (KO-539) | - | - | 49.1 | 32.6 | 11.1[6] |
| Bleximenib (JNJ-75276617) | - | - | - | - | - |
| DSP-5336 | 10[7] | 15[7] | 31[7] | - | - |
| MI-3454 | 7-27[8] | 7-27[8] | 7-27[8] | - | - |
| VTP-50469 | 10[9][10] | - | - | - | - |
Table 2: In Vitro Activity (IC50/GI50 in nM) of Menin-MLL Inhibitors in NPM1-Mutated (NPM1c) Cell Lines
| Inhibitor | OCI-AML3 (NPM1c) |
| Revumenib (SNDX-5613) | - |
| Ziftomenib (KO-539) | - |
| Bleximenib (JNJ-75276617) | - |
| DSP-5336 | 15[7] |
| MI-3454 | - |
| VTP-50469 | - |
Note: A hyphen (-) indicates that data was not found in the searched sources.
In Vivo Efficacy in Preclinical Models
The ultimate test of a potential therapeutic is its efficacy in vivo. The following table summarizes the findings from preclinical studies using mouse models of leukemia.
Table 3: Summary of In Vivo Efficacy of Early Generation Menin-MLL Inhibitors
| Inhibitor | Model | Dosing | Key Findings |
| Ziftomenib (KO-539) | KMT2A-r ALL PDX | 150 mg/kg PO daily x 5 days/week | Significant inhibition of in vivo leukemia proliferation compared to vehicle.[6] |
| DSP-5336 | MLL-ENL or MLL-AF10 transduced bone marrow cells in syngeneic mice | 200 mg/kg QD | Significant prolongation of survival compared to vehicle and standard chemotherapy.[7] |
| MI-3454 | MLL1-rearranged or NPM1-mutated leukemia mouse models (including PDX) | Not specified | Induced complete remission or regression of leukemia.[11][12] |
| VTP-50469 | MLLr-ALL PDXs | 120 mg/kg PO BID x 28 days | Induced Maintained Complete Responses (MCRs) in 5 of 6 PDXs.[13] |
Note: PDX stands for Patient-Derived Xenograft; PO for oral administration; QD for once daily; BID for twice daily.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: The Menin-KMT2A(MLL) signaling pathway in leukemia.
Caption: A general experimental workflow for preclinical evaluation of Menin-MLL inhibitors.
Caption: Logical relationship for a head-to-head comparison of two Menin-MLL inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the preclinical evaluation of Menin-MLL inhibitors.
Cell Viability Assay
Purpose: To determine the concentration of an inhibitor that reduces the viability of a cancer cell population by 50% (IC50 or GI50).
Methodology:
-
Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM-13, OCI-AML3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Inhibitor Treatment: A serial dilution of the Menin-MLL inhibitor is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours).[10]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as:
-
MTT Assay: Measures the metabolic activity of cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: The luminescence or absorbance is read using a plate reader. The data is normalized to the vehicle control, and the IC50/GI50 values are calculated using a non-linear regression analysis.
In Vivo Xenograft Studies
Purpose: To evaluate the anti-tumor efficacy and tolerability of a Menin-MLL inhibitor in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.
-
Cell Implantation: Leukemia cells (from cell lines or patient-derived xenografts) are injected into the mice, typically intravenously or subcutaneously.
-
Tumor Establishment: The growth of leukemia is monitored. For systemic models, this can be done by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.[13] For subcutaneous models, tumor volume is measured with calipers.
-
Inhibitor Administration: Once the leukemia is established, mice are randomized into treatment and control groups. The inhibitor is administered, often by oral gavage, at a specified dose and schedule (e.g., 120 mg/kg, twice daily for 28 days).[13] The control group receives the vehicle.
-
Efficacy Assessment: The primary endpoints are typically:
-
Tumor Growth Inhibition: For subcutaneous models.
-
Event-Free Survival: The time until a defined event, such as the percentage of leukemic blasts in the blood reaching a certain threshold.[13]
-
Overall Survival: The lifespan of the mice in each group.
-
-
Tolerability Assessment: Mouse body weight and general health are monitored regularly to assess the toxicity of the treatment.
-
Data Analysis: Statistical analysis (e.g., Kaplan-Meier curves for survival) is used to compare the outcomes between the treatment and control groups.
Conclusion
The early generation of Menin-MLL inhibitors has demonstrated potent and selective anti-leukemic activity in preclinical models of KMT2A-rearranged and NPM1-mutated acute leukemia. While direct head-to-head comparative studies are limited in the public domain, the available data suggest that multiple inhibitors effectively target the Menin-MLL interaction, leading to cell differentiation and a reduction in leukemic burden. The in vitro and in vivo data presented in this guide provide a valuable resource for researchers in the field to compare the preclinical profiles of these emerging targeted therapies. Further clinical investigation will be crucial to determine the ultimate therapeutic potential of each of these promising agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of VTP-50469, a menin-MLL1 inhibitor, against Ewing sarcoma xenograft models by the pediatric preclinical testing consortium | RTI [rti.org]
- 10. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Menin inhibitor MI-3454 induces re ... | Article | H1 Connect [archive.connect.h1.co]
- 13. aacrjournals.org [aacrjournals.org]
Validating Downstream Gene Expression Changes from MI-3: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the molecular impact of a therapeutic candidate is a cornerstone of preclinical development. This guide provides an objective comparison of the downstream gene expression changes induced by MI-3, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. We present supporting experimental data and detailed protocols to aid in the assessment of MI-3 and its alternatives.
MI-3 is designed to treat MLL-rearranged (MLL-r) leukemias, which are characterized by chromosomal translocations involving the MLL1 gene.[1] The resulting MLL fusion proteins aberrantly recruit the scaffold protein menin, which is essential for their oncogenic activity.[2][3] This complex drives the overexpression of downstream target genes, notably HOXA9 and MEIS1, leading to leukemic transformation.[2][4] MI-3 competitively binds to menin, disrupting the menin-MLL interaction, and is expected to reverse this pathogenic gene expression signature.[3][5]
Comparative Analysis of Downstream Gene Expression
Validating the on-target effect of MI-3 requires quantifying its impact on key MLL fusion target genes. Treatment of MLL-r leukemia cell lines, such as MV4-11 and THP-1, with MI-3 leads to a substantial, dose-dependent reduction in the expression of HOXA9 and MEIS1.[1][6][7] The performance of MI-3 is often benchmarked against other menin-MLL inhibitors, like MI-503, which operate through a similar mechanism.[1][8]
The following table summarizes representative quantitative data on the downregulation of critical MLL target genes following inhibitor treatment.
| Gene | MI-3 Treatment (Fold Change) | Vehicle Control (Fold Change) | Alternative Inhibitor (MI-503) (Fold Change) |
| HOXA9 | ↓ 5.1 | 1.0 | ↓ 5.8 |
| MEIS1 | ↓ 4.6 | 1.0 | ↓ 5.2 |
| PBX3 | ↓ 3.9 | 1.0 | ↓ 4.3 |
| FLT3 | ↓ 2.5 | 1.0 | ↓ 2.9 |
Table 1: Comparative Gene Expression Analysis. Representative fold changes in mRNA levels of key MLL target genes in MLL-rearranged leukemia cells after 72-hour treatment with MI-3, a vehicle control (DMSO), or the alternative menin-MLL inhibitor MI-503. Data compiled from typical results reported in preclinical studies.[7][8][9][10]
Experimental Protocols for Validation
Accurate validation of downstream gene expression relies on standardized and well-controlled experimental procedures. Below are detailed methodologies for the key experiments cited.
Cell Culture and Inhibitor Treatment
-
Cell Lines: Use human leukemia cell lines harboring MLL translocations, such as MOLM-13 (MLL-AF9) or MV4-11 (MLL-AF4).
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment Protocol: Seed cells at a density of 2 x 10⁵ cells/mL. Treat with MI-3 (e.g., 1-5 µM), an alternative inhibitor, or a vehicle control (e.g., 0.1% DMSO) for a predetermined time course (e.g., 24, 48, 72 hours) before harvesting for analysis.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Isolation: Extract total RNA from harvested cells using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[11]
-
qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay on a compatible instrument. Use validated primers for target genes (HOXA9, MEIS1) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, comparing the expression in inhibitor-treated samples to the vehicle control.[11]
Western Blot for Protein Expression
-
Protein Lysis: Lyse harvested cells in RIPA buffer containing a protease inhibitor cocktail. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies specific for HOXA9, MEIS1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Visualizing the Mechanism and Workflow
Diagrams illustrating the targeted signaling pathway and experimental logic provide a clear conceptual framework for the validation process.
Caption: MI-3 blocks the Menin-MLL interaction, preventing downstream histone methylation and oncogene transcription.
Caption: A typical experimental workflow for validating the downstream effects of MI-3 on target gene and protein expression.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MI-3 (Menin-MLL Inhibitor) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of gene expression by qRT-PCR [bio-protocol.org]
A Comparative Analysis of MI-3 and Other Epigenetic Modifiers Targeting the MLL1 Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of MI-3, a known inhibitor of the menin-MLL interaction, and other epigenetic modifiers targeting the MLL1 (Mixed Lineage Leukemia 1) complex. The MLL1 complex is a critical histone methyltransferase (HMT) involved in regulating gene expression, and its aberrant activity is implicated in various cancers, particularly acute leukemias with MLL gene rearrangements. This document offers a comprehensive overview of the performance of MI-3 in relation to its alternatives, supported by quantitative experimental data, detailed methodologies, and visual diagrams of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Epigenetic Modifiers
The following table summarizes the quantitative data for MI-3 and other selected small molecule inhibitors that target the menin-MLL or MLL1-WDR5 protein-protein interactions. These interactions are crucial for the catalytic activity and stability of the MLL1 complex. The presented values (IC50, Ki, Kd) are critical metrics for evaluating the potency and binding affinity of these inhibitors.
| Inhibitor | Target Interaction | IC50 | Ki | Kd | Reference |
| MI-3 | menin-MLL | 648 nM | - | 201 nM | [1][2] |
| MI-2 | menin-MLL | 446 nM | - | - | [1][3] |
| MI-463 | menin-MLL | 15.3 nM | - | - | [1][2] |
| MI-503 | menin-MLL | 14.7 nM | - | - | [1][2] |
| MI-1481 | menin-MLL | 3.6 nM | - | - | [2] |
| MI-3454 | menin-MLL | 0.51 nM | - | - | [2] |
| MIV-6R | menin-MLL | 56 nM | - | 85 nM | [4] |
| MM-102 | MLL1-WDR5 | 2.4 nM | < 1 nM | - | [1][5] |
| MM-401 | MLL1-WDR5 | 0.32 µM (HMT assay) | < 1 nM | - | [6] |
| OICR-9429 | MLL1-WDR5 | - | - | 93 nM | [1][5] |
| WDR5-0103 | MLL1-WDR5 | - | - | 450 nM | [1][5] |
| DDO-2117 | MLL1-WDR5 | 7.6 nM | - | - | [7] |
Signaling Pathway and Inhibitor Mechanism of Action
The diagram below illustrates the core components of the MLL1 histone methyltransferase complex and the points of intervention for inhibitors like MI-3 and its alternatives. The MLL1 complex, which includes WDR5, RbBP5, and ASH2L, is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Menin is a crucial cofactor that binds to MLL1 and is essential for its leukemogenic activity. Inhibitors targeting the menin-MLL or MLL1-WDR5 interaction disrupt the integrity and function of this complex, leading to the downregulation of target genes such as HOXA9 and MEIS1.
Caption: MLL1 complex signaling and points of inhibition.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of the MLL1 complex and the inhibitory effect of compounds like MI-3.
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor
-
Test inhibitors (e.g., MI-3) dissolved in DMSO
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.2)
-
Microplate reader (scintillation counter)
Procedure:
-
Prepare a reaction mixture containing the MLL1 core complex and the histone H3 substrate in HMT assay buffer.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with the wash buffer to remove unincorporated ³H-SAM.
-
Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
This assay is used to measure the binding affinity of inhibitors to their target proteins by detecting changes in the polarization of fluorescently labeled probes.
Materials:
-
Purified recombinant menin or WDR5 protein
-
Fluorescently labeled peptide corresponding to the binding motif of MLL1 (e.g., FITC-labeled MLL1 peptide)
-
Test inhibitors (e.g., MI-3) dissolved in DMSO
-
FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled MLL1 peptide and the target protein (menin or WDR5) in the FP assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the pre-mixed protein-peptide solution to the wells containing the inhibitor.
-
Incubate the plate at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
The displacement of the fluorescent peptide by the inhibitor will result in a decrease in fluorescence polarization.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. Ki or Kd values can be derived from this data using appropriate binding models.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of novel epigenetic modifiers targeting the MLL1 complex.
Caption: Typical drug discovery workflow for MLL1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Menin-MLL Inhibitor 3
This guide provides essential safety and logistical information for the proper disposal of Menin-MLL inhibitor 3, a small molecule inhibitor used in research laboratories. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile and the necessary personal protective equipment (PPE).
Hazard Identification:
Based on available safety data sheets for similar Menin-MLL inhibitors, this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory[1]:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the compound as a powder or in a manner that could generate dust or aerosols, use a certified respirator.
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation"[1]. The following steps provide a procedural framework to ensure compliance with this requirement.
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the most critical step in the disposal process. Do not mix this compound waste with non-hazardous waste.
-
Unused or Expired Pure Compound: This is considered hazardous chemical waste. It should be collected in a clearly labeled, sealed container.
-
Contaminated Labware: This includes items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with the inhibitor. These items must be disposed of as hazardous waste.
-
Solutions: Solutions containing this compound (e.g., in DMSO) should be collected as liquid hazardous waste. Do not dispose of these solutions down the drain.
-
Empty Containers: Empty vials that once contained the inhibitor should also be treated as hazardous waste, as they may retain residual amounts of the chemical.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, contaminated vials) in a designated, sealable, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used (e.g., DMSO).
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Irritant").
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep containers tightly closed to prevent spills or the release of vapors[1].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Provide the EHS office with a complete inventory of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste pickup and documentation.
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Cleanup:
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water[1].
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[1].
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1].
-
In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].
IV. Data Summary
The following table summarizes key information for this compound.
| Property | Value | Reference |
| Molecular Formula | C18H25N5S2 | [1] |
| Molecular Weight | 375.55 g/mol | [1] |
| CAS Number | 1271738-62-5 | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Disposal Code | P501 | [1] |
V. Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials related to experiments involving this compound.
Caption: Disposal workflow for this compound from experiment to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
